2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
2-(2-bromocyclohexen-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-8-4-2-1-3-7(8)5-6-10/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDDHQQZQUWQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol: A Technical Guide
Executive Summary: This guide provides a comprehensive, in-depth technical overview for the synthesis of 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol, a valuable bifunctional building block in organic synthesis. The molecule incorporates both a vinyl bromide moiety, amenable to cross-coupling reactions, and a primary alcohol for further functionalization. This document details a robust and efficient two-step synthetic pathway commencing from the readily accessible precursor, 2-bromocyclohex-1-ene-1-carbaldehyde. The core strategy involves a Wittig-based one-carbon homologation followed by a highly selective chemoselective reduction. The rationale behind each synthetic step, detailed experimental protocols, and a discussion of alternative synthetic strategies are presented to provide researchers and drug development professionals with a thorough and practical guide.
Introduction
The Target Molecule: A Versatile Synthetic Intermediate
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol[1] is a structurally significant organic compound featuring two key functional groups: a primary alcohol (-CH₂CH₂OH) and a vinyl bromide. This unique combination makes it an attractive intermediate for the synthesis of complex molecular architectures. The vinyl bromide can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, alkenyl, or alkynyl substituents.[2][3][4] Simultaneously, the primary alcohol offers a handle for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a two-step approach centered on the formation of the C-C bond of the ethanol side chain and the subsequent reduction of a carbonyl group.
The primary alcohol functionality can be readily installed via the reduction of a corresponding aldehyde. This simplifies the target to the intermediate 2-(2-bromocyclohex-1-en-1-yl)acetaldehyde . This acetaldehyde derivative can be disconnected at the Cα-Cβ bond, revealing its precursor as 2-bromocyclohex-1-ene-1-carbaldehyde [5][6], a known compound that can be synthesized via methods such as the Vilsmeier-Haack reaction on 1-bromocyclohexene.[7][8][9][10][11] This pathway is advantageous as it utilizes well-established, high-yielding reactions and employs a selective reducing agent that preserves the vinyl bromide moiety.
Recommended Synthetic Pathway
The proposed forward synthesis involves two principal transformations:
-
One-Carbon Homologation: A Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to convert the starting aldehyde into an enol ether, followed by acidic hydrolysis to yield the one-carbon extended aldehyde.
-
Selective Reduction: Chemoselective reduction of the intermediate aldehyde to the target primary alcohol using sodium borohydride.
Step 1: Synthesis of 2-(2-Bromocyclohex-1-en-1-yl)acetaldehyde via Wittig Homologation
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[12][13] For this one-carbon homologation, (methoxymethyl)triphenylphosphonium chloride is the reagent of choice.[14][15] It is first deprotonated by a strong, non-nucleophilic base, such as potassium tert-butoxide, to form the corresponding phosphonium ylide. This ylide acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of 2-bromocyclohex-1-ene-1-carbaldehyde. This leads to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. Subsequent fragmentation yields the desired enol ether product, (1-(2-bromo-1-cyclohexen-1-yl)vinyl) methyl ether, and triphenylphosphine oxide as a byproduct.[16]
The resulting enol ether is readily hydrolyzed under mild aqueous acidic conditions. The mechanism involves the protonation of the electron-rich α-carbon of the double bond, generating a resonance-stabilized oxonium ion.[17][18][19] Nucleophilic attack by water leads to a hemiacetal intermediate, which subsequently eliminates methanol to afford the final aldehyde product, 2-(2-bromocyclohex-1-en-1-yl)acetaldehyde.[17][20]
| Reagent/Component | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromocyclohex-1-ene-1-carbaldehyde | C₇H₉BrO | 189.05 | 10.0 | 1.0 |
| (Methoxymethyl)triphenylphosphonium chloride | C₂₀H₂₀ClOP | 342.79 | 12.0 | 1.2 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 12.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - |
| Hydrochloric Acid (2M aq.) | HCl | 36.46 | - | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | - |
-
Ylide Formation: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (methoxymethyl)triphenylphosphonium chloride (4.11 g, 12.0 mmol).[21][22][23][24][25] Add 50 mL of anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.35 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The mixture will develop a characteristic orange-red color, indicating ylide formation. Stir at 0 °C for 30 minutes.[14]
-
Wittig Reaction: Prepare a solution of 2-bromocyclohex-1-ene-1-carbaldehyde (1.89 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the cold ylide suspension over 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C and slowly add 30 mL of 2M aqueous HCl. Stir vigorously at room temperature for 1-2 hours until TLC analysis indicates complete hydrolysis of the enol ether intermediate.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 40 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(2-bromocyclohex-1-en-1-yl)acetaldehyde.
Step 2: Selective Reduction to 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
The conversion of the intermediate aldehyde to the target primary alcohol requires a reducing agent that is potent enough to reduce the aldehyde but mild enough to leave the vinyl bromide and the alkene functionalities intact. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[26][27] It is a source of nucleophilic hydride (H⁻) which attacks the electrophilic carbonyl carbon.[28] This reaction is highly chemoselective; esters, carboxylic acids, amides, and vinyl halides are generally unreactive towards NaBH₄ under standard conditions.[26] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate during the work-up to yield the final alcohol.[27][28]
| Reagent/Component | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(2-Bromocyclohex-1-en-1-yl)acetaldehyde | C₈H₁₁BrO | 203.08 | 8.0 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 2.4 | 0.3 (Note: 1 eq. provides 4 eq. of H⁻) |
| Methanol | CH₄O | 32.04 | - | - |
| Ammonium Chloride (sat. aq.) | NH₄Cl | 53.49 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
-
Reaction Setup: Dissolve the aldehyde from Step 1 (e.g., 1.62 g, 8.0 mmol) in 40 mL of methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (91 mg, 2.4 mmol) portion-wise to the stirred solution.[29][30][31][32][33] Be cautious as hydrogen gas evolution will occur.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol.
Visualization of Synthetic Workflow
Overall Synthetic Pathway
Caption: Key mechanistic stages of Step 1.
Alternative Synthetic Approaches
While the recommended pathway is robust, other modern and classical methods could be considered for this synthesis.
Grignard Reagent Addition to Ethylene Oxide
A classic method for forming a primary alcohol with a two-carbon extension is the reaction of a Grignard reagent with ethylene oxide. [34][35][36][37]
-
Proposed Route: This would involve forming a Grignard reagent from a suitable precursor like 1,2-dibromocyclohexene. The resulting vinyl Grignard reagent, (2-bromocyclohex-1-en-1-yl)magnesium bromide, would then be reacted with ethylene oxide, followed by an acidic workup to yield the target alcohol.
-
Causality and Challenges: Grignard reagents are potent nucleophiles that readily open the strained epoxide ring of ethylene oxide. [35][36]However, the formation of the vinyl Grignard reagent itself can be challenging. Vinylic halides are less reactive than alkyl halides, and side reactions such as Wurtz coupling can diminish the yield. Furthermore, ensuring completely anhydrous conditions is critical, as Grignard reagents are strong bases and react readily with any protic source. [36]
Sonogashira Cross-Coupling
The Sonogashira reaction provides a powerful method for C(sp²)-C(sp) bond formation. [4]
-
Proposed Route: One could envision coupling 1,2-dibromocyclohexene with a terminal alkyne containing a protected alcohol, such as 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran. This would be followed by deprotection of the alcohol and selective reduction of the alkyne to an alkane.
-
Causality and Challenges: This palladium- and copper-cocatalyzed reaction is highly effective for coupling vinyl bromides. [2][3][38]However, the overall route is significantly longer, requiring additional protection/deprotection steps and a challenging selective reduction of an internal alkyne in the presence of a vinyl bromide. While feasible, it introduces more steps and potential for yield loss compared to the more direct Wittig-based approach.
Conclusion
The synthesis of 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol is efficiently achieved through a two-step sequence starting from 2-bromocyclohex-1-ene-1-carbaldehyde. The recommended pathway, featuring a Wittig homologation followed by a chemoselective sodium borohydride reduction, is based on reliable, well-understood, and high-yielding chemical transformations. This approach offers excellent control over the chemical structure, avoids harsh reaction conditions that could compromise the sensitive functional groups, and represents a practical and scalable route for obtaining this versatile synthetic intermediate.
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1H and 13C NMR of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced details of spectral interpretation, grounded in fundamental principles and supported by authoritative references. We will explore detailed experimental protocols, predict and analyze chemical shifts and coupling constants, and present the data in a clear, structured format. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure both technical accuracy and practical utility.
Introduction: The Molecule and the Method
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (Molecular Formula: C₈H₁₃BrO, Molecular Weight: 205.09 g/mol ) is an organic compound featuring a functionalized cyclohexene ring.[1] Its structure incorporates several key features that are amenable to NMR analysis: a vinyl bromide moiety, an allylic ethanol side chain, and a saturated six-membered ring. The specific arrangement of these groups creates a unique magnetic environment for each proton and carbon nucleus.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules. It provides direct information about the carbon skeleton and the relative orientation of hydrogen atoms.[2] By analyzing the ¹H and ¹³C NMR spectra, we can confirm the connectivity and stereochemistry of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol with high fidelity. This guide will serve as a detailed walkthrough of that analytical process.
Molecular Structure and Numbering Scheme
For clarity and unambiguous assignment of NMR signals, the following numbering scheme for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol will be used throughout this guide.
Caption: A logical workflow for complete NMR-based structure elucidation.
Sample Preparation
-
Analyte Preparation : Weigh 10-20 mg of purified 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 30-50 mg is recommended to reduce acquisition time. [3]2. Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.0 ppm in ¹³C NMR. [4][5]3. Internal Standard : Add a small drop of Tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, to which all other chemical shifts are calibrated. [6]4. Final Step : Transfer the solution to a 5 mm NMR tube and cap securely. Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. Higher field strengths provide superior signal dispersion and resolution, which is particularly useful for analyzing the complex multiplets of the cyclohexene ring protons. [7]
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
|---|---|---|
| Pulse Program | Standard 1D (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Pulse Angle | 30° | 30° |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 8 to 16 | 1024 to 4096 |
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration, and spin-spin coupling (J). The predicted spectrum of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol should exhibit signals corresponding to eight distinct proton environments.
Predicted ¹H NMR Signal Assignments
| Proton(s) (by C#) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |
| H on OH | 1.5 - 4.0 | Broad Singlet (s) | 1H | The chemical shift is highly variable and depends on concentration and solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons. |
| H₈ (2H, -CH₂OH) | 3.6 - 3.8 | Triplet (t) | 2H | These protons are on the carbon directly attached to the electronegative oxygen, causing a significant downfield shift. [8]They are coupled to the two H₇ protons, resulting in a triplet (n+1 = 2+1=3). |
| H₇ (2H, -C=C-CH₂-) | 2.4 - 2.6 | Triplet (t) | 2H | These protons are in an allylic position, causing a moderate downfield shift. [8]They are coupled to the two H₈ protons, resulting in a triplet. |
| H₃ (2H, Allylic) | 2.2 - 2.4 | Multiplet (m) | 2H | As allylic protons on the cyclohexene ring, they are deshielded relative to other aliphatic protons. [4]Complex splitting is expected due to coupling with H₄ protons. |
| H₆ (2H, Aliphatic) | 2.0 - 2.2 | Multiplet (m) | 2H | These protons are adjacent to the sp²-hybridized C₁, leading to a slight deshielding effect compared to H₄ and H₅. |
| H₄, H₅ (4H, Aliphatic) | 1.6 - 1.9 | Multiplet (m) | 4H | These are standard aliphatic protons on the cyclohexene ring. Their signals are expected to be in the upfield region and will likely overlap, forming a complex multiplet. [9] |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum gives direct insight into the carbon framework of the molecule. Each non-equivalent carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment. [10]For 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, eight distinct carbon signals are expected.
Predicted ¹³C NMR Signal Assignments
| Carbon # | Predicted δ (ppm) | Rationale and Key Insights |
| C₁ (Vinylic) | 135 - 145 | This is a quaternary sp² carbon. Its attachment to the C₆ and C₇ alkyl groups and its position in the double bond place it in this downfield region. [11] |
| C₂ (Vinylic) | 120 - 130 | This sp² carbon is directly bonded to bromine. The electronegativity of bromine would suggest a downfield shift, but the "heavy atom effect" can introduce shielding, making the precise shift hard to predict without empirical data. [12] |
| C₈ (-CH₂OH) | 60 - 65 | The direct attachment to the highly electronegative oxygen atom causes this sp³ carbon to be significantly deshielded, appearing in the characteristic range for alcohols. [2][13] |
| C₇ (-C=C-CH₂-) | 35 - 40 | This allylic carbon is shifted slightly downfield compared to a standard aliphatic carbon. |
| C₃ (Allylic) | 28 - 33 | This allylic carbon within the ring is in a typical range for such environments. |
| C₆ (Aliphatic) | 26 - 31 | Standard aliphatic sp³ carbon adjacent to an sp² carbon. |
| C₄, C₅ (Aliphatic) | 20 - 25 | These are the most shielded carbons in the molecule, consistent with their saturated aliphatic environment far from electronegative atoms. [14] |
Validation with DEPT Spectroscopy
To definitively assign the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.
-
DEPT-135 : Will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C₁ and C₂) will be absent.
-
DEPT-90 : Will only show signals for CH carbons. In this molecule, no signals would be expected in the DEPT-90 spectrum.
This combination allows for the unambiguous identification of the C₈, C₇, C₃, C₆, C₄, and C₅ signals based on the number of attached protons.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles of chemical shift theory and spin-spin coupling, allows for the complete and confident structural elucidation of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. The predicted spectral data presented in this guide, derived from established chemical principles and reference literature, provide a robust framework for researchers. For absolute confirmation, the application of two-dimensional NMR techniques such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) is recommended as the final step in a rigorous analytical workflow.
References
Sources
- 1. 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol | C8H13BrO | CID 72943005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Allyl alcohol-1-13C | 102781-45-3 | Benchchem [benchchem.com]
- 4. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Mass Spectrometry Analysis of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Gas-Phase Ion Chemistry, Structural Elucidation, and Self-Validating Analytical Workflows
Executive Summary
As a Senior Application Scientist, I approach the structural elucidation of halogenated cyclic alcohols not merely as a spectral matching exercise, but as a deterministic study of gas-phase ion chemistry. The molecule 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (Chemical Formula: C₈H₁₃BrO) presents a fascinating analytical model. It combines a vinylic halogen, a primary alcohol, and a cyclohexene core—each dictating specific, predictable fragmentation behaviors under mass spectrometric conditions. This whitepaper deconstructs the causality behind its ionization strategies, details the mechanistic fragmentation pathways (including the hallmark retro-Diels-Alder cleavage), and establishes a self-validating experimental protocol for robust identification.
Molecular Architecture & Ionization Causality
The structural topology of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol governs the choice of ionization technique. With a molecular weight of 205.09 g/mol and significant volatility, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is the gold standard[1].
The Causality of Derivatization: While the molecule is volatile, the primary hydroxyl (-OH) group is prone to hydrogen bonding and thermal degradation within the GC inlet, which manifests as severe peak tailing. To circumvent this, we employ silylation (using BSTFA) to replace the active hydrogen with a trimethylsilyl (TMS) group. This single experimental choice lowers the boiling point, neutralizes the active site, and preserves the structural integrity of the cyclohexene ring for unperturbed EI fragmentation.
Mechanistic Fragmentation Pathways (EI-MS)
Under standard 70 eV electron ionization, the molecule undergoes a cascade of unimolecular dissociations. Understanding the why behind these fragments is critical for authoritative data interpretation.
The Isotopic Signature of Bromine
Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly equimolar ratio (~50.69% to 49.31%). Consequently, the intact molecular ion [M]•⁺ must appear as a distinct doublet at m/z 204 and 206[1]. This 1:1 ratio acts as an internal diagnostic tool; any fragment ion retaining the bromine atom will inherently display this M / M+2 signature, allowing scientists to instantly map the atomic composition of the fragment.
Retro-Diels-Alder (rDA) Cleavage
Cycloalkene molecular ions are highly susceptible to gas-phase retro-Diels-Alder (rDA) fragmentation[2]. This chemical reaction pathway involves the concerted cleavage of two carbon-carbon bonds within the cyclohexene ring, breaking it down into a dienyl radical cation and a neutral alkene[3]. For 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, the rDA mechanism expels a neutral ethylene molecule (C₂H₄, 28 Da) from the unsubstituted side of the ring. Because the reaction occurs on a single picosecond timescale following electron impact[4], it yields a highly abundant, brominated fragment doublet at m/z 176 and 178.
Dehydration and Halogen Expulsion
The primary alcohol moiety drives an alpha-cleavage and subsequent neutral loss of water (H₂O, 18 Da), producing a stabilized diene radical cation at m/z 186/188. Concurrently, the relatively weak C-Br bond undergoes homolytic cleavage, expelling a bromine radical (Br•, 79/81 Da) to form a highly conjugated, resonance-stabilized carbocation at m/z 125.
Fig 2: Primary EI-MS fragmentation pathways including Retro-Diels-Alder and halogen expulsion.
Quantitative Data Summaries
To streamline spectral interpretation, the quantitative exact masses and expected fragmentation abundances are summarized below.
Table 1: Exact Mass and Isotopic Distribution
| Isotope Composition | Exact Mass (Da) | Relative Abundance | Diagnostic Feature |
| C₈H₁₃(⁷⁹Br)O | 204.0146 | ~100% | Base peak of the molecular ion cluster |
| C₈H₁₃(⁸¹Br)O | 206.0126 | ~97.3% | Confirms the presence of a single Br atom |
Table 2: Key EI-MS Fragment Ions and Mechanistic Origins
| m/z Value | Neutral Loss | Mechanism | Retains Bromine? |
| 204 / 206 | None | Intact Molecular Ion [M]•⁺ | Yes (1:1 Doublet) |
| 186 / 188 | 18 Da (H₂O) | Dehydration of the primary alcohol | Yes (1:1 Doublet) |
| 176 / 178 | 28 Da (C₂H₄) | Retro-Diels-Alder (rDA) ring cleavage | Yes (1:1 Doublet) |
| 125 | 79/81 Da (Br•) | Homolytic cleavage of the C-Br bond | No (Singlet) |
| 107 | 97/99 Da (H₂O + Br•) | Sequential dehydration and Br loss | No (Singlet) |
Self-Validating Experimental Protocol: GC-EI-MS
Trustworthy analytical science relies on protocols that validate themselves during execution. The following methodology ensures that the data acquired is free from thermal artifacts and instrument bias.
Fig 1: Step-by-step GC-MS experimental workflow for brominated cyclic alcohols.
Step 1: Sample Preparation & Derivatization
-
Dilution: Dissolve 1.0 mg of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol in 1.0 mL of anhydrous dichloromethane (DCM).
-
Internal Standard Addition: Add 10 µL of 1-bromooctane (100 µg/mL) to serve as an internal standard. Causality: This validates retention time stability and ensures the EI source is efficiently ionizing brominated species.
-
Silylation: Transfer 100 µL of the solution to a GC vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
Incubation: Cap the vial under inert nitrogen and heat at 60°C for 30 minutes to drive the conversion of the alcohol to its TMS ether.
Step 2: GC-MS Acquisition Parameters
-
Injection: Inject 1.0 µL in split mode (1:20 ratio) at an inlet temperature of 250°C.
-
Chromatography: Utilize a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Oven Program: Hold at 80°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.
-
Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. Scan range: m/z 40 to 400.
Step 3: Data Validation & Quality Control (The Self-Validating Checkpoint)
Before assigning any structural fragments, the analyst must verify the isotopic signature. Locate the peak corresponding to the derivatized molecule (TMS ether expected [M]•⁺ at m/z 276/278).
-
Validation Logic: If the m/z 276 and 278 peaks do not exhibit a strict 1:1 intensity ratio, the molecule has either undergone in-source debromination due to an overly hot ion source, or the chromatographic peak represents a co-eluting impurity. Only proceed with rDA and alpha-cleavage analysis if this isotopic checkpoint passes.
Conclusion
The mass spectrometric analysis of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol requires a deep understanding of cyclic alkene gas-phase chemistry. By anticipating the retro-Diels-Alder cleavage and leveraging the inherent self-validating nature of bromine's isotopic distribution, researchers can confidently elucidate its structure. Implementing targeted derivatization further ensures that the empirical data reflects the true gas-phase ion dynamics rather than thermal degradation artifacts.
References
-
2-Bromocyclooctan-1-one | C8H13BrO | CID 566652 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]
-
Retro-Diels Alder mechanism: Significance and symbolism Source: Wisdom Library (wisdomlib.org) URL:[Link]
-
Video: Mass Spectrometry: Cycloalkene Fragmentation - JoVE Source: Journal of Visualized Experiments (jove.com) URL:[Link]
-
Femtosecond dynamics and coherence of ionic retro-Diels–Alder reactions Source: AIP Publishing (aip.org) URL:[Link]
Sources
CAS number for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
An In-Depth Technical Guide to 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (CAS No. 85236-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, a halogenated unsaturated cyclic alcohol with potential applications in organic synthesis and drug discovery. Given the limited specific literature on this compound, this document synthesizes information from analogous structures and established chemical principles to present a prospective analysis of its synthesis, chemical properties, reactivity, and potential as a building block in medicinal chemistry. The CAS number for this compound is 85236-15-3.[1]
Introduction
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is a bifunctional molecule featuring a vinylic bromide and a primary alcohol moiety on a cyclohexene scaffold. The presence of these distinct functional groups offers multiple avenues for chemical modification, making it a potentially valuable intermediate for the synthesis of more complex molecular architectures. The vinylic bromide can participate in various cross-coupling reactions, while the primary alcohol is amenable to oxidation, esterification, and etherification. This guide will explore the hypothetical synthesis, key chemical attributes, and potential applications of this compound, with a focus on its relevance to drug development professionals.
Chemical and Physical Properties
A summary of the key computed chemical and physical properties of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is presented in the table below. These properties are derived from publicly available databases and computational models.[1]
| Property | Value | Source |
| CAS Number | 85236-15-3 | PubChem[1] |
| Molecular Formula | C₈H₁₃BrO | PubChem[1] |
| Molecular Weight | 205.09 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol | PubChem[1] |
| SMILES | C1CCC(=C(C1)CCO)Br | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Hypothetical Synthesis
Proposed Synthetic Workflow
A logical approach would be to first introduce the two-carbon side chain and then perform the bromination and subsequent transformations to yield the target molecule.
Caption: A potential synthetic pathway to 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol.
Step-by-Step Experimental Protocol (Conceptual)
The following protocol is a conceptual outline and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 2-(2-Oxocyclohexyl)acetonitrile
-
To a solution of cyclohexanone and cyanoacetic acid in a suitable solvent like toluene, add a catalytic amount of piperidine.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product can then be hydrogenated using a catalyst such as palladium on carbon to reduce the double bond.
Step 2: Hydrolysis to 2-(2-Oxocyclohexyl)acetic acid
-
Reflux the 2-(2-oxocyclohexyl)acetonitrile from the previous step with an aqueous solution of a strong acid, such as sulfuric acid.
-
Monitor the reaction for the disappearance of the nitrile group and the formation of the carboxylic acid.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude carboxylic acid.
Step 3: Reduction to 2-(2-Oxocyclohexyl)ethan-1-ol
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of 2-(2-oxocyclohexyl)acetic acid in THF.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic layer to obtain the desired alcohol.
Step 4: Bromination and Dehydration to 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
-
The conversion of the β-hydroxy ketone to the vinylic bromide is a challenging transformation that may require specific reagents to avoid side reactions. A possible approach could involve the use of a reagent like phosphorus tribromide (PBr₃) or an Appel-type reaction (triphenylphosphine and carbon tetrabromide). These conditions can facilitate both the bromination of the enolizable ketone and subsequent dehydration.
-
The reaction would likely need to be carried out under carefully controlled temperature and inert atmosphere.
-
Purification by column chromatography would be necessary to isolate the target compound.
Potential Reactivity and Applications in Drug Development
The bifunctional nature of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol makes it a versatile building block for creating diverse molecular scaffolds.
Caption: Reactivity of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol and its potential applications.
Cross-Coupling Reactions
The vinylic bromide is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Modification of the Alcohol Group
The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. These functional groups can then be used in a variety of subsequent reactions, such as reductive amination or amide bond formation, to build more complex molecules. Furthermore, the alcohol can be converted to esters or ethers to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Potential as a Precursor to Novel Scaffolds
The combination of the vinylic bromide and the alcohol side chain could potentially be utilized in intramolecular cyclization reactions to form novel bicyclic or heterocyclic systems. Such scaffolds are often of great interest in drug discovery due to their conformational rigidity and potential for specific interactions with biological targets.
Safety and Handling
Specific safety data for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is not available. Therefore, it is crucial to handle this compound with the same precautions as other potentially hazardous laboratory chemicals. Based on the safety information for related brominated and cyclic alcohol compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol represents a potentially valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile starting material for the creation of diverse and complex molecular architectures. While specific experimental data on its synthesis and reactivity are lacking, this guide provides a solid foundation for researchers interested in exploring the potential of this compound based on established chemical principles. Further research is warranted to develop a reliable synthetic route and to fully investigate its reactivity and potential applications in drug discovery.
References
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. Retrieved from [Link]
- Houpis, I. N., et al. (2006). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Organic Letters, 8(24), 5581–5584.
-
PubChem. (n.d.). 2-Bromocyclohex-2-en-1-ol. Retrieved from [Link]
- Pérez, M., et al. (2019). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 24(1), 123.
-
ResearchGate. (n.d.). Scope of Vinyl Halides and Organometallic Reagents. Retrieved from [Link]
-
Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 8). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from [Link]
-
Organic Syntheses. (2022, January 7). Preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to Cyclohexyne. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 10.8: Organometallic Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2020, March 3). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromophenyl)ethan-1-ol. Retrieved from [Link]
-
CNR-IRIS. (2023, April 1). Multicomponent Reaction-Assisted Drug Discovery: A Time. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with α,β-Unsaturated Aldehydes. Retrieved from [Link]
- Bahadoram, S., et al. (2022). Bromhexine is a potential drug for COVID-19; From hypothesis to clinical trials. Medical Journal of the Islamic Republic of Iran, 36(1), 608.
Sources
Conformational Analysis of Substituted Cyclohexene Ethanols: A Technical Guide
Substituted cyclohexene ethanols are critical intermediates in the synthesis of complex natural products, fragrances, and active pharmaceutical ingredients (APIs). Understanding their 3D conformational preferences is not merely an academic exercise; it is a prerequisite for predicting stereoselectivity in downstream reactions and rationalizing receptor-ligand binding affinities.
This guide provides an authoritative, self-validating framework for analyzing the structural dynamics of these molecules, synthesizing empirical Nuclear Magnetic Resonance (NMR) spectroscopy with high-level Density Functional Theory (DFT).
Structural Dynamics & Thermodynamic Principles
Unlike the rigid chair of cyclohexane, the cyclohexene ring is characterized by a flexible "half-chair" (or sofa) conformation. The presence of the C=C double bond forces four of the ring carbons into near coplanarity, which minimizes angular and torsional strain [1][1].
The Conformational Equilibrium
In substituted cyclohexene ethanols, the substituents occupy either pseudo-axial ( a′ ) or pseudo-equatorial ( e′ ) positions. The equilibrium between these states is governed by a delicate balance of steric and stereoelectronic factors:
-
Steric Hindrance: Bulky substituents, such as the ethanol side chain, generally favor the pseudo-equatorial position to minimize 1,3-diaxial interactions and allylic strain ( A1,2 or A1,3 ) [1][1].
-
Stereoelectronic Effects: In certain 3-substituted cyclohexenes, the presence of an electronegative atom or a double bond can paradoxically stabilize the axial conformer through 'double bond – no bond' resonance (analogous to the anomeric effect) [2][2].
-
Ring Inversion Kinetics: The energy barrier for cyclohexene ring inversion (transitioning through a twist-boat state) is exceptionally low, typically calculated between 5.2 and 6.6 kcal/mol using quantum chemical methods [3][3]. Consequently, at room temperature, these molecules exist in rapid equilibrium, yielding time-averaged NMR spectra.
Fig 1. Thermodynamic relationship between cyclohexene half-chair conformers and rotamers.
Causality in Analytical Methodologies
To accurately map the conformational space of substituted cyclohexene ethanols, one cannot rely on a single technique. The causality behind our dual-method approach is rooted in the physical limitations of each tool:
-
Why DFT over Molecular Mechanics? The ethanol side chain introduces high rotational flexibility (gauche/anti rotamers) and the potential for intramolecular hydrogen bonding. Empirical force fields often fail to accurately parameterize these subtle hyperconjugative and electrostatic interactions. DFT calculations—specifically using functionals like B3LYP with a 6-311+G(2d,p) basis set—are required to accurately map the minimized structures and thermodynamic parameters [4][4].
-
Why NOESY and J-Coupling? Because the ring inversion barrier is low (~5.2–7.9 kcal/mol) [3][3], room-temperature NMR provides a population-weighted average. 3JHH coupling constants (via the Karplus equation) provide precise dihedral angle constraints, while 2D NOESY provides through-space distance constraints (< 5 Å) to confirm the spatial proximity of the ethanol hydroxyl proton to the cyclohexene ring protons.
Experimental Workflow: A Self-Validating Protocol
The following protocol establishes a closed-loop, self-validating system. Theoretical predictions are strictly gated by empirical NMR data. If the computational ensemble fails to predict the experimental spectra within a strict margin of error, the computational premise must be rejected and refined.
Step 1: Computational Conformational Search
-
Action: Execute a Monte Carlo conformational search using the MMFF94 force field to generate an initial pool of conformers.
-
Causality: The highly flexible hydroxyethyl group creates a complex Potential Energy Surface (PES). A broad molecular mechanics sweep ensures no low-energy rotamers are missed before initiating computationally expensive quantum mechanical optimizations.
Step 2: DFT Optimization & Thermochemistry
-
Action: Optimize all conformers within 5.0 kcal/mol of the global minimum using DFT at the B3LYP/6-311+G(2d,p) level [4][4], incorporating an implicit solvent model (e.g., PCM for Chloroform). Calculate the Boltzmann distribution at 298.15 K based on Gibbs free energy ( ΔG ).
Step 3: NMR Data Acquisition
-
Action: Dissolve the purified cyclohexene ethanol in CDCl3 . Acquire high-resolution 1D 1H , 2D 1H−1H COSY, and 2D NOESY spectra at 298 K. Extract exact 3JHH coupling constants using spin-simulation software.
Step 4: Self-Validating Data Synthesis
-
Action: Calculate the theoretical population-weighted 3JHH values from the DFT ensemble using empirical Karplus equations. Compare these against the experimental NMR values.
-
Validation Rule: Calculate the Root Mean Square Deviation (RMSD). If RMSD > 0.5 Hz , the validation fails. The researcher must return to Step 1 to investigate missed rotamers, unmodeled solvent interactions, or dimer formation via intermolecular hydrogen bonding.
Fig 2. Self-validating workflow integrating NMR and DFT for conformational analysis.
Quantitative Data Summary
The table below summarizes the critical quantitative thresholds and expected values utilized during the cross-validation phase of the protocol.
| Parameter | Typical Value Range | Analytical Significance |
| Ring Inversion Barrier ( ΔG‡ ) | 5.2 – 7.9 kcal/mol | Determines that conformers are in the fast-exchange regime at room temperature, necessitating population-weighted NMR analysis [3][3]. |
| 3Ja′,a′ (Pseudo-diaxial coupling) | 8.0 – 11.0 Hz | High values indicate a strong thermodynamic preference for the pseudo-equatorial conformer. |
| 3Ja′,e′ / 3Je′,e′ | 2.0 – 5.0 Hz | Lower values indicate a preference for the pseudo-axial conformer or high ring flexibility. |
| Ethanol Side-Chain Rotamer Barrier | 3.0 – 5.0 kcal/mol | Dictates the equilibrium population of gauche vs. anti rotamers of the hydroxyethyl group. |
References
- Conformational Analysis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol and its Analogs: A Comparative Guide Source: Benchchem URL
- Energy profile of cyclohexene conformations Source: ECHEMI URL
- Source: PMC (National Institutes of Health)
- Conformational analysis of 2-substituted methylenecyclohexanes and 3-substituted cyclohexenes and the anomeric effect Source: Canadian Science Publishing URL
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Substituted Cyclohexenes
In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1][2][3] Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4] This guide focuses on a specific, yet highly valuable substrate: 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. The substituted cyclohexene motif is a common core in a variety of biologically active compounds, and the ability to further functionalize this scaffold via Suzuki coupling opens a gateway to novel chemical entities.
The presence of both a vinyl bromide and a primary alcohol in 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol presents a unique set of challenges and opportunities.[5] Vinyl bromides are known to be effective coupling partners in Suzuki reactions, often exhibiting high reactivity.[6] The hydroxyl group, while potentially interfering with the catalytic cycle, also offers a handle for further derivatization. This document provides a comprehensive overview of the key considerations and a detailed protocol for the successful Suzuki coupling of this substrate, aimed at researchers, scientists, and professionals in drug development.
Understanding the Substrate: 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
The substrate, 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, is a bifunctional molecule. The vinyl bromide is the reactive site for the Suzuki coupling, while the ethanol substituent introduces polarity and a site for potential hydrogen bonding or subsequent chemical modification.
Synthesis of the Starting Material: While various synthetic routes can be envisaged, a common approach to vinyl halides is through the elimination of dihalides or the reaction of ketones with phosphorus-based reagents. For the purpose of this guide, we will assume the availability of the starting material.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Below is a visual representation of this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol with Phenylboronic Acid
This protocol provides a starting point for the Suzuki coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol with phenylboronic acid as a model coupling partner. Optimization may be required for different boronic acids.
Materials and Reagents
-
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (see Optimization section)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized
-
Diethyl ether or Ethyl acetate for extraction
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Setup and Procedure
-
Degassing the Solvent: In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired volume of toluene and ethanol (e.g., a 4:1 mixture). Degas the solvent mixture by bubbling with nitrogen or argon for at least 30 minutes. The presence of oxygen can lead to catalyst deactivation.
-
Addition of Reagents: To the flask, add 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst Preparation: In a separate small vial, weigh out the palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%, maintaining a Pd:ligand ratio of 1:2 to 1:4). Add a small amount of the degassed solvent to the vial to dissolve or suspend the catalyst components.
-
Initiation of the Reaction: Under a positive pressure of inert gas, add the catalyst mixture to the reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature will depend on the specific ligand and substrates used.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS. A typical reaction time is 2-24 hours.
Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.
Optimization Workflow and Key Parameters
Achieving high yields and purity often requires systematic optimization of the reaction conditions. The following workflow and parameters are critical for the successful coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol.
Caption: A logical workflow for optimizing the Suzuki coupling reaction.
Table of Key Reaction Parameters and Their Influence
| Parameter | Common Choices | Rationale and Considerations for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. The choice can influence the induction period of the reaction. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, Buchwald ligands | The ligand is crucial for catalyst stability and reactivity.[11][12] For the sterically accessible vinyl bromide, a moderately bulky and electron-rich ligand like P(t-Bu)₃ or SPhos may enhance the rate of oxidative addition. The presence of the hydroxyl group may necessitate ligands that are tolerant to protic functional groups. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, organic bases (e.g., Et₃N) | The base activates the boronic acid.[9][13] K₂CO₃ is a good starting point. A stronger base like K₃PO₄ might be necessary for less reactive boronic acids. The hydroxyl group on the substrate is unlikely to be deprotonated by carbonate bases, but stronger bases could potentially lead to side reactions. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water or alcohol co-solvent | A mixture of a non-polar solvent like toluene or dioxane with a polar co-solvent like ethanol or water can aid in dissolving both the organic substrate and the inorganic base.[14] The choice of solvent can significantly impact the reaction rate and selectivity. |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature should be determined empirically. |
| Boronic Acid Derivative | Boronic acids, Boronate esters (e.g., pinacol esters), Trifluoroborates | Boronic acids are most common, but boronate esters can offer greater stability and are less prone to protodeboronation.[15] |
Troubleshooting and Key Considerations
-
Low or No Conversion: This could be due to inactive catalyst (ensure inert atmosphere), insufficient temperature, or an inappropriate choice of ligand or base.
-
Protodeboronation of the Boronic Acid: This side reaction can be minimized by using a less aqueous solvent system, a milder base, or by using more stable boronate esters.
-
Homocoupling of the Boronic Acid: This is often a result of oxygen in the reaction mixture. Thoroughly degassing the solvents is critical.
-
Role of the Hydroxyl Group: The primary alcohol is generally well-tolerated in Suzuki couplings. However, if side reactions are observed, protection of the alcohol as a silyl ether (e.g., TBDMS) or other suitable protecting group may be necessary. In some cases, the free hydroxyl group can even have a beneficial directing effect.[16]
Conclusion
The Suzuki-Miyaura coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is a powerful method for the synthesis of novel substituted cyclohexene derivatives. A systematic approach to the optimization of the reaction conditions, with careful consideration of the catalyst system, base, and solvent, is key to achieving high yields and purity. The protocol and guidelines presented here provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Sigman, M. S., & Miller, J. J. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9248-9258. Available at: [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille, Suzuki and Heck Reactions.
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Available at: [Link]
-
National Institutes of Health. (2023, January 25). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2 Suzuki–Miyaura cross-couplings of vinyl bromide 2 and various... Available at: [Link]
-
PMC. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Available at: [Link]
-
PMC. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. Available at: [Link]
-
Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p... Available at: [Link]
-
RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Available at: [Link]
-
Chemistry Stack Exchange. (2015, December 8). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Available at: [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mt.com [mt.com]
- 4. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol | C8H13BrO | CID 72943005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Miyaura Borylation Reaction [organic-chemistry.org]
- 16. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
Application Note: Sonogashira Cross-Coupling of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
Strategic Overview
The molecule 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is a highly versatile, bifunctional building block frequently utilized in drug development and complex natural product synthesis. It features a highly reactive vinyl bromide moiety and an unprotected pendant primary alcohol. The Sonogashira cross-coupling of this substrate with terminal alkynes provides direct access to conjugated enynes. These enynes serve as critical precursors for subsequent cyclization cascades, such as the formation of functionalized tetrahydrobenzofurans or fused bicyclic systems.
This guide details a highly chemoselective, self-validating protocol for executing this transformation without the need for cumbersome protecting group chemistry.
Mechanistic Causality & Chemoselectivity
A common pitfall when coupling substrates with free hydroxyl groups is the potential for competitive binding to the palladium center, which can lead to catalyst poisoning, unwanted etherification, or oxidation. However, the Sonogashira reaction is uniquely suited to tolerate this functional group when conditions are strictly controlled [1].
-
Chemoselectivity via pKa Exploitation: The primary alcohol of the substrate has a pKa of ~16. By utilizing mild amine bases such as triethylamine (Et₃N, pKaH ~10.7) or diisopropylamine (iPr₂NH, pKaH ~11), the alcohol remains fully protonated. Because it is not converted into a nucleophilic alkoxide, the oxygen lone pairs are insufficiently reactive to outcompete the copper acetylide intermediate during transmetalation.
-
Oxidative Addition Dynamics: Palladium(0) readily inserts into the C(sp²)–Br bond. Vinyl halides are exceptionally reactive electrophiles in cross-coupling, allowing the oxidative addition to proceed rapidly at mild temperatures, thereby preserving the integrity of the aliphatic alcohol.
-
The Co-Catalytic Role of Copper: Copper(I) iodide reacts with the terminal alkyne in the presence of the amine base to form a transient copper(I) acetylide. This species undergoes rapid transmetalation with the Pd(II) intermediate, driving the catalytic cycle forward and preventing off-target pathways [2].
Catalytic cycle of the Sonogashira coupling highlighting substrate-specific intermediates.
Data-Driven Optimization
The following table summarizes the optimization landscape for coupling 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol with a model terminal alkyne (phenylacetylene). The data illustrates the causality behind selecting the optimal catalytic system.
Optimization of Coupling Conditions
| Entry | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N (Neat) | 25 | 85 | Clean conversion; minimal Glaser homocoupling. |
| 2 | Pd(PPh₃)₄ / CuI | iPr₂NH / THF | 50 | 92 | Optimal solubility; rapid transmetalation. |
| 3 | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 80 | 45 | Sluggish kinetics without Cu co-catalyst. |
| 4 | PdCl₂(PPh₃)₂ / CuI | Et₃N (Air atmosphere) | 25 | 30 | High Glaser homocoupling; Pd oxidation observed. |
Self-Validating Experimental Protocol
Target Product: 2-(2-(Phenylethynyl)cyclohex-1-en-1-yl)ethan-1-ol
Critical Causality Note on Order of Addition: Oxygen is the primary failure point of the Sonogashira coupling. It oxidizes Pd(0) to inactive Pd(II) and promotes the copper-catalyzed Glaser homocoupling (oxidative dimerization) of the alkyne. Degassing the solvent and adding the alkyne last ensures that the active Pd(0) species is engaged in the cross-coupling cycle before the alkyne has a chance to dimerize.
Step-by-Step Methodology
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (1.0 mmol, 205 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.10 mmol, 19 mg).
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times.
-
Solvent Addition: Inject anhydrous, rigorously degassed THF (5.0 mL) and degassed diisopropylamine (iPr₂NH, 2.0 mL) via syringe.
-
Self-Validation Cue: The solution should appear bright yellow to light orange. A rapid shift to dark brown or black at this stage indicates premature Pd(0) aggregation into palladium black (catalyst death due to oxygen leak).
-
-
Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 132 µL) dropwise over 5 minutes to maintain a low localized concentration of the alkyne, further suppressing Glaser coupling.
-
Reaction Execution: Stir the mixture at 50 °C for 4–6 hours.
-
Self-Validation Cue: Monitor via TLC (Hexanes/EtOAc 4:1). The vinyl bromide starting material (UV active, stains readily with KMnO₄) should disappear, replaced by a lower Rf , highly UV-active enyne product. The reaction mixture will become progressively cloudy as amine hydrobromide salts precipitate.
-
-
Quench & Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH (10 mL).
-
Causality Note: The ammonia strongly chelates the copper catalyst, pulling it into the aqueous layer. Self-Validation Cue: The aqueous layer will turn deep blue (formation of [Cu(NH3)4]2+ ). Removing copper is critical, as trace copper carryover can cause product degradation or interfere with downstream cyclizations.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to afford the pure enyne.
Self-validating experimental workflow for the Sonogashira cross-coupling.
References
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. URL:[Link]
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. URL:[Link]
Sources
Application Note: Derivatization Strategies for the Primary Alcohol in 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
Executive Summary & Chemical Context
The molecule 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (CAS: 85236-15-3)[1] is a highly versatile, bifunctional building block utilized in complex organic synthesis and drug development. Structurally, it features a sterically hindered, tetrasubstituted vinyl bromide and an unhindered primary alcohol.
While the vinyl bromide is a latent electrophile primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Sonogashira reactions), the free primary alcohol poses a significant synthetic liability. If left unprotected, the highly nucleophilic −OH group can coordinate to palladium catalysts, poison the catalytic cycle, or undergo undesired oxidation. Alternatively, if the synthetic goal is to functionalize the ethyl chain, the hydroxyl group must be activated into a superior leaving group.
This application note details three field-proven derivatization strategies—Silyl Protection , Acetylation , and Tosylation —providing mechanistic causality and self-validating protocols for each workflow.
Derivatization Pathways
Fig 1: Derivatization pathways of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol for downstream synthesis.
Experimental Workflows & Protocols
Silyl Protection (TBS Ether Formation)
Mechanistic Causality : The tert-butyldimethylsilyl (TBS) group provides robust steric shielding that survives harsh downstream cross-coupling conditions. The reaction utilizes imidazole, which acts dually as a base and a nucleophilic catalyst. Imidazole attacks the silicon center of TBSCl to form a highly reactive N -silylimidazolium intermediate, which rapidly transfers the bulky silyl group to the primary alcohol ()[2].
Step-by-Step Methodology:
-
Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Charge the flask with 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (1.0 eq, 5.0 mmol) and anhydrous DMF (10 mL).
-
Catalyst Addition : Add imidazole (2.5 eq, 12.5 mmol) in one portion. Stir until completely dissolved.
-
Reagent Introduction : Cool the solution to 0 °C using an ice-water bath. Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq, 6.0 mmol) portion-wise to control the mild exotherm.
-
Reaction Propagation : Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2–4 hours.
-
Quench & Extraction : Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with diethyl ether (3 × 20 mL).
-
Purification : Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Self-Validation Checkpoint : DMF is notoriously difficult to remove and can mask NMR signals; the triple brine wash is critical. A successful reaction is visually confirmed on TLC (Hexanes/EtOAc 8:2) by the complete disappearance of the polar starting material ( Rf≈0.2 ) and the emergence of a highly non-polar spot ( Rf≈0.8 ). While weakly UV-active, the product will stain bright yellow/brown with KMnO4 due to the cyclohexene double bond.
DMAP-Catalyzed Acetylation
Mechanistic Causality : While pyridine alone can catalyze acetylation, the reaction is often sluggish. The addition of 4-dimethylaminopyridine (DMAP) accelerates the reaction by a factor of 104 . DMAP attacks acetic anhydride to form an ultra-electrophilic N -acylpyridinium ion pair, which is rapidly intercepted by the primary alcohol ()[3].
Step-by-Step Methodology:
-
Preparation : In a dry 50 mL flask, dissolve the starting alcohol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under argon.
-
Base & Catalyst : Add anhydrous pyridine (2.0 eq, 10.0 mmol) followed by a catalytic amount of DMAP (0.05 eq, 0.25 mmol).
-
Acylation : Cool to 0 °C. Dropwise, add acetic anhydride ( Ac2O ) (1.5 eq, 7.5 mmol) via syringe.
-
Reaction Propagation : Stir at 25 °C for 1–2 hours.
-
Workup : Dilute with DCM (20 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 15 mL) to remove pyridine/DMAP, followed by saturated NaHCO3 (15 mL) and brine (15 mL).
-
Isolation : Dry over MgSO4 , filter, and concentrate to yield the acetate ester.
Self-Validation Checkpoint : The addition of DMAP will cause a transient pale-yellow coloration, visually confirming the generation of the N -acylpyridinium species. Post-workup, the success of the 1M HCl wash is validated by the absence of pyridine's pungent odor. FT-IR analysis of the crude product will show the complete disappearance of the broad −OH stretch (~3300 cm−1 ) and the appearance of a sharp ester carbonyl stretch (~1740 cm−1 ).
Electrophilic Activation (Tosylation)
Mechanistic Causality : To utilize the ethyl chain for nucleophilic substitution (e.g., azidation, amination), the poor hydroxyl leaving group must be converted into a superior leaving group. Tosylation achieves this without altering the carbon skeleton. Pyridine is used as the solvent and base to neutralize the HCl byproduct, driving the equilibrium forward ()[4].
Step-by-Step Methodology:
-
Preparation : Dissolve the starting alcohol (1.0 eq, 5.0 mmol) in anhydrous DCM (10 mL) and anhydrous pyridine (2.0 eq, 10.0 mmol) under argon.
-
Activation : Cool the mixture strictly to 0 °C.
-
Reagent Addition : Add freshly recrystallized p-toluenesulfonyl chloride (TsCl) (1.2 eq, 6.0 mmol) in small portions over 10 minutes.
-
Reaction Propagation : Maintain the reaction at 0 °C to 4 °C (e.g., in a cold room or refrigerator) for 4–12 hours. (Causality note: Allowing the reaction to warm to room temperature increases the risk of the newly formed tosylate being displaced by chloride ions to form an undesired alkyl chloride).
-
Quench & Workup : Dilute with cold DCM (20 mL) and wash with ice-cold 1M HCl (3 × 15 mL) until the aqueous layer is acidic (pH < 2). Wash with brine, dry over Na2SO4 , and concentrate at a low temperature (<30 °C) to prevent degradation.
Self-Validation Checkpoint : As the reaction proceeds at 0 °C, pyridinium hydrochloride will precipitate as a fine white solid. The volume of this precipitate serves as a direct visual proxy for reaction conversion. If the solution remains completely clear after 2 hours, the TsCl may have hydrolyzed prior to use, and the reaction should be aborted.
Quantitative Data Summary
| Derivatization Strategy | Reagents & Catalyst | Stoichiometry (SM : Reagent) | Temp / Time | Typical Yield | Downstream Utility |
| TBS Protection | TBSCl / Imidazole | 1.0 : 1.2 : 2.5 | 0 → 25 °C (2–4 h) | >90% | Pd-Catalyzed Cross-Coupling |
| Acetylation | Ac2O / Pyridine / DMAP | 1.0 : 1.5 : 2.0 (0.05 DMAP) | 0 → 25 °C (1–2 h) | >95% | Lipophilicity Mod / Protection |
| Tosylation | TsCl / Pyridine | 1.0 : 1.2 : 2.0 | 0 → 4 °C (4–12 h) | 80–85% | Nucleophilic Substitution ( SN2 ) |
References
-
Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives . Journal of the American Chemical Society.[Link]
-
4-Dialkylaminopyridines as Highly Active Acylation Catalysts . Angewandte Chemie International Edition in English.[Link]
-
The tosylation of alcohols . The Journal of Organic Chemistry.[Link]
Sources
Application Note: Esterification of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol via DMAP-Catalyzed Carbodiimide Coupling
Executive Summary
This application note details an optimized, self-validating protocol for the esterification of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol . Because this substrate contains both a primary alcohol and a cross-coupling-ready vinyl bromide, achieving orthogonal reactivity is critical. By employing a modified Steglich esterification utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP), researchers can achieve high-yielding esterification under mild conditions, completely preserving the structural integrity of the sensitive vinyl halide moiety.
Chemical Context & Mechanistic Rationale
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is a highly versatile, bifunctional building block frequently utilized in the total synthesis of complex natural products and pharmaceutical intermediates[1]. It features a primary alcohol—primed for esterification, etherification, or oxidation—and a sterically hindered vinyl bromide, which serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings).
When modifying the primary alcohol, preserving the integrity of the vinyl bromide is paramount. Traditional Fischer esterification, which relies on strong Brønsted acids (e.g., H2SO4 ) and elevated temperatures, is fundamentally unsuitable. Such harsh conditions can induce unwanted side reactions, including solvolysis, elimination, or double-bond isomerization[2].
The Causality of the Steglich Approach
To achieve orthogonal reactivity, the Steglich esterification is the premier choice[2]. This mild, carbodiimide-mediated protocol operates at room temperature and strictly avoids strong acids.
-
Activation: The carboxylic acid is activated by EDC·HCl to form an O-acylisourea intermediate. EDC is specifically chosen over dicyclohexylcarbodiimide (DCC) because its urea byproduct is highly water-soluble. This allows for a self-validating, seamless aqueous workup without the stubborn precipitation issues associated with dicyclohexylurea (DCU)[3].
-
Catalysis: DMAP acts as a hyper-nucleophilic catalyst. It attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium complex[4]. This step is critical; without DMAP, the O-acylisourea can undergo a detrimental 1,3-rearrangement to an unreactive N-acylurea[2]. Recent mechanistic studies also highlight DMAP's dual role as both a nucleophile and a hydrogen-bond acceptor, significantly accelerating the alcoholysis step[5].
-
Esterification: The primary alcohol of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol attacks the acylpyridinium complex, yielding the desired ester and regenerating the DMAP catalyst[6].
Workflow Visualization
Experimental workflow for the Steglich esterification of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol.
Experimental Protocol
Materials & Reagents
-
Substrate: 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (1.0 equiv, 10.0 mmol)
-
Acyl Donor: Carboxylic Acid (e.g., Pivalic acid or Acetic acid) (1.2 equiv, 12.0 mmol)
-
Coupling Agent: EDC·HCl (1.5 equiv, 15.0 mmol)
-
Catalyst: DMAP (0.1 equiv, 1.0 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)
Step-by-Step Methodology
-
Preparation & Cooling: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (12.0 mmol) and 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (10.0 mmol) in 50 mL of anhydrous DCM. Add DMAP (1.0 mmol). Purge the flask with argon and cool the mixture to 0 °C using an ice-water bath.
-
Causality Insight: Cooling to 0 °C suppresses the exothermic formation of the O-acylisourea, preventing the irreversible 1,3-rearrangement to the N-acylurea byproduct.
-
-
Activation: Add EDC·HCl (15.0 mmol) portion-wise over 10 minutes to the stirring solution at 0 °C.
-
Self-Validation Cue: The solution will initially remain clear but may develop a slight yellow tint as the acylpyridinium complex forms.
-
-
Coupling: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 4–6 hours.
-
Monitoring: Track the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The starting alcohol is weakly UV-active but stains readily with Phosphomolybdic Acid (PMA) or KMnO4 . The ester product will elute with a significantly higher Rf value than the starting alcohol.
-
-
Quenching & Aqueous Workup: Once TLC indicates complete consumption of the starting alcohol, dilute the reaction mixture with an additional 50 mL of DCM. Transfer to a separatory funnel.
-
Wash sequentially with 1M aqueous HCl (2 × 50 mL) to remove DMAP and unreacted EDC.
-
Wash with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize and remove unreacted carboxylic acid.
-
Wash with brine (1 × 50 mL) to break any emulsions and pre-dry the organic layer.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford the pure esterified product.
Quantitative Data & Optimization
The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting yield. EDC·HCl combined with a 10 mol% DMAP loading provides the optimal balance of high yield and operational simplicity.
| Entry | Coupling Reagent (eq) | DMAP (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | DCC (1.2) | 5 | 0 to RT | 12 | 78 | Insoluble DCU precipitate severely complicates column purification. |
| 2 | EDC·HCl (1.2) | 0 | 0 to RT | 24 | <20 | Significant N-acylurea byproduct formed due to lack of nucleophilic catalysis. |
| 3 | EDC·HCl (1.5) | 10 | 0 to RT | 6 | 94 | Optimal conditions; rapid conversion and clean aqueous workup. |
| 4 | EDC·HCl (1.5) | 10 | RT (No cooling) | 6 | 81 | Exothermic degradation upon EDC addition lowers overall yield. |
References
-
Steglich Esterification Organic Chemistry Portal URL:[Link]
-
Steglich esterification - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link]
-
Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study ACS Omega, 2024 URL:[Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Heliyon, 2023 URL:[Link]
-
Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction PubMed Central (PMC) URL:[Link]
Sources
- 1. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol in the Synthesis of Complex Natural Product Scaffolds
The pursuit of elegant and efficient pathways to complex molecular architectures, particularly those found in natural products, is a cornerstone of modern organic chemistry. In this context, the selection of versatile and strategically functionalized building blocks is paramount. 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, a readily accessible vinyl bromide bearing a pendant hydroxyl group, has emerged as a powerful precursor for the construction of intricate cyclic and polycyclic systems. This application note will provide a detailed exploration of its utility, focusing on its role in facilitating the intramolecular Mizoroki-Heck reaction for the assembly of challenging structural motifs prevalent in a variety of natural products.
The Intramolecular Heck Reaction: A Gateway to Molecular Complexity
The intramolecular Heck reaction, a palladium-catalyzed cyclization of a molecule containing both a halide (or triflate) and an alkene, stands as a robust and reliable method for the formation of carbon-carbon bonds.[1][2] Its power lies in its ability to construct a wide range of ring sizes, including those with congested tertiary and quaternary stereocenters, under relatively mild conditions.[1][3] This tolerance for a diverse array of functional groups makes it an ideal tool in the late stages of complex natural product synthesis.[2]
The general catalytic cycle of the Heck reaction involves the oxidative addition of a palladium(0) species to the vinyl or aryl halide, followed by migratory insertion of the tethered alkene into the palladium-carbon bond. Subsequent β-hydride elimination regenerates the palladium catalyst and furnishes the cyclized product.[4]
Application: Synthesis of a Spiro[5.5]undecane Core
A prominent structural motif in numerous natural products is the spirocyclic system, where two rings share a single carbon atom.[5][6] The synthesis of these structures, particularly those containing a quaternary spirocenter, presents a significant synthetic challenge. Herein, we delineate a protocol for the synthesis of a functionalized spiro[5.5]undecane core, a common framework in natural products, utilizing 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol as the starting material.
The overall strategy involves the esterification of the primary alcohol with an acrylic acid derivative to introduce the tethered alkene, followed by a diastereoselective intramolecular Heck cyclization to forge the spirocyclic skeleton.
Experimental Workflow for Spirocycle Synthesis
Caption: Workflow for the synthesis of a spiro[5.5]undecane core.
Detailed Protocols
PART 1: Synthesis of 2-(2-Bromocyclohex-1-en-1-yl)ethyl acrylate (Heck Precursor)
This initial step serves to append the necessary alkene functionality to our starting material, setting the stage for the key cyclization.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol | 205.09 | 5.0 | 1.025 g |
| Acryloyl chloride | 90.51 | 6.0 | 0.49 mL |
| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.05 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (1.025 g, 5.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.05 mL, 7.5 mmol) dropwise to the stirred solution.
-
Slowly add acryloyl chloride (0.49 mL, 6.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to afford the desired ester.
PART 2: Intramolecular Heck Cyclization for the Synthesis of Spiro[5.5]undec-1-en-7-one
This is the pivotal, ring-forming step that generates the spirocyclic core. The choice of a silver salt as an additive is crucial for promoting the cationic pathway of the Heck reaction, which can enhance reactivity and selectivity.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| 2-(2-Bromocyclohex-1-en-1-yl)ethyl acrylate | 259.13 | 1.0 | 259 mg |
| Palladium(II) acetate (Pd(OAc)₂) | 224.5 | 0.05 | 11.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.1 | 26.2 mg |
| Silver carbonate (Ag₂CO₃) | 275.75 | 1.2 | 331 mg |
| Acetonitrile (MeCN), anhydrous | - | - | 20 mL |
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add palladium(II) acetate (11.2 mg, 0.05 mmol) and triphenylphosphine (26.2 mg, 0.1 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
In a separate flask, dissolve 2-(2-Bromocyclohex-1-en-1-yl)ethyl acrylate (259 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add the substrate solution to the catalyst mixture, followed by the addition of silver carbonate (331 mg, 1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (3 x 15 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20:1 to 10:1 hexanes/ethyl acetate gradient) to yield the spiro[5.5]undec-1-en-7-one.
Mechanistic Insights
The intramolecular Heck cyclization proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle of the intramolecular Heck reaction.
The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the vinyl bromide of the Heck precursor. This is followed by an intramolecular migratory insertion of the tethered alkene into the newly formed vinyl-palladium(II) bond, which forges the spirocyclic ring system. Finally, β-hydride elimination from the resulting alkyl-palladium(II) intermediate releases the spiro[5.5]undec-1-en-7-one product and a palladium(II)-hydride species. The base in the reaction mixture then facilitates the reductive elimination of HBr and regenerates the active Pd(0) catalyst.
Conclusion
2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol serves as an exemplary building block for the efficient construction of complex molecular scaffolds. Through a straightforward functionalization of its hydroxyl group to introduce a tethered alkene, it becomes a prime substrate for the powerful intramolecular Heck reaction. The protocol detailed herein for the synthesis of a spiro[5.5]undecane core showcases the strategic advantage of this approach in accessing challenging structural motifs found in a variety of biologically active natural products. This methodology offers a reliable and adaptable route for researchers and drug development professionals engaged in the synthesis of novel chemical entities.
References
- Hudlicky, T., et al. (2007). Design for Morphine Alkaloids by Intramolecular Heck Strategy: Chemoenzymatic Synthesis of 10-Hydroxy-14-epi-dihydrocodeinone via C,D,B Ring Construction. Synlett, 2007(18), 2863-2867.
- Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534.
- Madin, A., et al. (2016). The Intramolecular Heck Reaction in Natural Product Total Synthesis. Science of Synthesis, 2016(1), 219-270.
- Overman, L. E., et al. (2005). Use of the intramolecular Heck reaction for forming congested quaternary carbon stereocenters. Stereocontrolled total synthesis of (+/-)-gelsemine. The Journal of Organic Chemistry, 70(26), 10756-10773.
- Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Group VIII Metal Derivatives. Journal of the American Chemical Society, 90(20), 5518-5526.
- Trost, B. M., & Tang, W. (2005). Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine. Journal of the American Chemical Society, 127(42), 14785-14803.
- Carreira, E. M., et al. (2012). Total Synthesis of (−)-Dendrobine.
- Porco, J. A., et al. (2008). Total Synthesis of the Spiroisoxazoline Natural Product (+)-Calafianin. Journal of the American Chemical Society, 130(41), 13794-13796.
- Shibasaki, M., et al. (1998). A New Route to Spirotryprostatin B via a Palladium-Catalyzed Asymmetric Prenylation of an Indole Derivative. The Journal of Organic Chemistry, 63(23), 8522-8525.
- Tietze, L. F., & Ila, H. (2005). The Intramolecular Heck Reaction. Topics in Current Chemistry, 245, 97-135.
- de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379-2411.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Grigg, R., et al. (1994). Palladium-catalysed cascade cyclisation-anion capture processes. Part 10. Cascade cyclisation-anion capture processes of 2-bromo-1-en-6-ynes. Tetrahedron, 50(22), 6709-6724.
- Whitcombe, N. J., et al. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964.
- Gibson, S. E., & Middleton, R. J. (1996). The intramolecular Heck reaction. Contemporary Organic Synthesis, 3(6), 447-471.
- Oh, C. H., & Lim, Y. M. (2001). Palladium-catalyzed cascade cyclization-coupling reactions of 2-bromo-1,6-enynes with organoboronic acids. Tetrahedron Letters, 42(30), 5053-5056.
- Mori, M., & Ban, Y. (1977). Reactions of cyclic vinyl bromides with palladium complex. A new synthesis of cyclic compounds. Tetrahedron Letters, 18(21), 1807-1810.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of the intramolecular Heck reaction for forming congested quaternary carbon stereocenters. Stereocontrolled total synthesis of (+/-)-gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Generation and Electrophilic Trapping of the Di-Magnesium Species from 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Strategic Rationale
The functionalization of bifunctional molecules containing both an acidic proton and a deactivated halide presents a classic chemoselectivity challenge in organic synthesis. Specifically, performing a Grignard reaction on 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol requires overcoming two distinct thermodynamic and kinetic barriers:
-
The Acidic Hydroxyl Group: The free alcohol will instantly quench any organometallic reagent generated at the vinylic position, leading to premature debromination.
-
The sp2 Vinylic Bromide: Vinylic halides are notoriously sluggish toward direct magnesium insertion or standard halogen-metal exchange compared to their alkyl or aryl counterparts.
While traditional approaches dictate the use of a separate silyl or ether protecting group for the alcohol, this Application Note details a highly atom-economical, one-pot strategy. By first converting the alcohol into its magnesium salt (magnesium alkoxide) using a stoichiometric, non-nucleophilic Grignard reagent, we create a transient protecting group. This intermediate not only prevents self-quenching but also leverages the Complex Induced Proximity Effect (CIPE)—where the alkoxide oxygen coordinates the incoming exchange reagent, directing it toward the adjacent vinylic bromide [1].
To overcome the kinetic barrier of the sp2 C-Br bond, we employ Turbo Grignard ( i -PrMgCl·LiCl) . The lithium chloride effectively breaks up the polymeric aggregates typical of standard Grignard reagents, drastically increasing the nucleophilicity of the isopropyl carbanion and enabling rapid halogen-metal exchange at mild sub-zero temperatures [2].
Mechanistic Pathway
The following workflow illustrates the sequential generation of the di-magnesium intermediate and its subsequent trapping with an electrophile (e.g., DMF). Because the trapped product contains both an aldehyde and a pendant alcohol, acidic workup triggers a cascade cyclization to yield a fused bicyclic hemiacetal.
Workflow for the generation and trapping of the di-magnesium intermediate.
Quantitative Data: Reagent Optimization
The choice of both the deprotonating base and the exchange reagent is critical. Table 1 summarizes the optimization data, demonstrating why the MeMgCl / Turbo Grignard combination is superior to traditional methods [3].
Table 1: Optimization of Halogen-Magnesium Exchange for the Magnesium Alkoxide Substrate
| Entry | Deprotonating Reagent | Exchange Reagent | Temp (°C) | Time (h) | Conversion to Di-Mg (%) |
| 1 | i -PrMgCl (1.05 eq) | i -PrMgCl (1.1 eq) | 0 to 25 | 12 | 45% |
| 2 | i -PrMgCl (1.05 eq) | t -BuLi (2.2 eq) | -78 | 1 | 62% * |
| 3 | MeMgCl (1.05 eq) | i -PrMgCl·LiCl (1.1 eq) | -20 | 2 | >95% |
| 4 | MeMgCl (1.05 eq) | Rieke Mg (2.0 eq) | -78 to 0 | 4 | 88% |
*Note: Entry 2 resulted in significant debromination and Wurtz-type coupling side-products. Entry 3 provides the optimal balance of high conversion, mild temperature, and clean chemoselectivity.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, visual or analytical cues are embedded to ensure the reaction is proceeding as intended before moving to the next step.
Equipment & Reagent Preparation
-
Glassware: Oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum, maintained under a positive pressure of ultra-high purity Argon.
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.
-
Reagents: 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (1.0 equiv, 10.0 mmol), MeMgCl (3.0 M in THF, 1.05 equiv) [4], i -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv).
Step 1: In Situ Magnesium Alkoxide Formation
Causality Check: MeMgCl is explicitly chosen over i -PrMgCl for deprotonation because its byproduct is methane gas. The evolution of gas drives the reaction forward and provides a visual indicator of reaction progress.
-
Dissolve 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (2.05 g, 10.0 mmol) in 20 mL of anhydrous THF in the Schlenk flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add MeMgCl (3.5 mL of a 3.0 M solution, 10.5 mmol) dropwise via syringe over 10 minutes.
-
Validation Check: Observe continuous bubbling (methane evolution) during the addition. Stir for an additional 30 minutes at 0 °C. The reaction is complete when gas evolution completely ceases, indicating quantitative formation of the magnesium salt.
Step 2: Halogen-Metal Exchange via Turbo Grignard
Causality Check: The temperature is lowered to -20 °C to prevent any potential elimination or ring-opening side reactions of the highly reactive vinylic carbanion once formed.
-
Cool the magnesium alkoxide solution to -20 °C using a dry ice/ethylene glycol bath.
-
Add i -PrMgCl·LiCl (8.46 mL of a 1.3 M solution, 11.0 mmol) dropwise over 15 minutes.
-
Stir the mixture at -20 °C for 2 hours.
-
Validation Check (Aliquot Quench): To confirm complete halogen-metal exchange, withdraw a 0.1 mL aliquot via syringe and inject it into a GC vial containing 0.5 mL of a 1.0 M solution of Iodine ( I2 ) in THF. Extract with 1 mL EtOAc and wash with saturated aqueous Na2S2O3 . Analyze the organic layer via GC-MS. The complete disappearance of the starting bromide mass and the appearance of the vinylic iodide mass confirms the quantitative formation of the di-magnesium species.
Step 3: Electrophilic Trapping & Cascade Cyclization
-
To the -20 °C solution of the di-magnesium intermediate, add anhydrous N,N-Dimethylformamide (DMF) (1.16 mL, 15.0 mmol) dropwise.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1 hour.
-
Validation Check: The solution will typically transition from a pale yellow to a slightly turbid, deeper yellow/orange complex as the magnesium-formyl intermediate forms.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl followed by 10 mL of 1.0 M HCl . Stir vigorously for 30 minutes. Causality Check: The acidic workup is strictly required not only to break the magnesium complexes but to catalyze the intramolecular cyclization of the newly formed aldehyde with the pendant alcohol.
-
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
-
Purify the crude bicyclic hemiacetal via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting & Analytical Benchmarks
-
Incomplete Deprotonation: If the vinylic Grignard self-quenches, GC-MS will show the debrominated starting material (2-(cyclohex-1-en-1-yl)ethan-1-ol). Ensure the MeMgCl titer is accurate and that the system is rigorously free of moisture [5].
-
Sluggish Exchange: If the iodine aliquot check shows unreacted bromide, verify the quality of the Turbo Grignard reagent. i -PrMgCl·LiCl is sensitive to prolonged storage and can precipitate LiCl over time, losing its "Turbo" properties.
-
Incomplete Cyclization: If NMR shows a mixture of the open-chain aldehyde-alcohol and the closed hemiacetal, extend the acidic stirring time during workup (Step 4.4.4) to drive the thermodynamic equilibrium toward the fused bicyclic system.
References
-
Knochel, P., et al. "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." Chemical Reviews, ACS Publications. URL:[Link]
-
Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared Through Halogen—Metal Exchange." Angewandte Chemie International Edition, ResearchGate. URL:[Link]
-
Rieke, R. D., et al. "Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide." Carnegie Mellon University Archive. URL:[Link]
-
Ashenhurst, J. "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sonogashira Coupling of Bromoalkenes
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for scientists and drug development professionals navigating the mechanistic complexities of the Sonogashira cross-coupling reaction. While vinyl iodides are highly reactive, bromoalkenes (vinyl bromides) occupy a challenging middle ground: their slower rate of oxidative addition often allows competing side reactions to outcompete the desired product formation.
This guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate these side reactions.
Frequently Asked Questions: Diagnosing Side Reactions
Q1: Why am I seeing massive amounts of alkyne homocoupling (Glaser product) instead of my cross-coupled enyne?
The Causality: Glaser homocoupling is an oxidative dimerization of the copper acetylide intermediate[1]. Because the oxidative addition of Pd(0) into the C(sp²)–Br bond of a bromoalkene is relatively slow, the copper acetylide intermediate accumulates in the reaction mixture. If even trace amounts of oxygen are present, this buildup rapidly dimerizes to form a 1,3-diyne[2]. The Solution:
-
Switch to a Copper-Free Protocol: Eliminating the Cu(I) co-catalyst completely shuts down the classic Glaser pathway. To compensate for the loss of copper, utilize bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) which accelerate the oxidative addition step[3][4].
-
Kinetic Control: If copper must be used, employ a syringe pump to add the terminal alkyne dropwise over 2–4 hours. Keeping the instantaneous concentration of the alkyne low prevents bimolecular dimerization[1].
Q2: I started with a stereopure (Z)-bromoalkene, but my product is an E/Z mixture. How do I prevent isomerization?
The Causality: Stereochemical scrambling in bromoalkenes occurs post-oxidative addition. The resulting Pd(II)-vinyl intermediate can undergo isomerization via a zwitterionic carbene-like resonance structure, or through reversible β -hydride elimination/re-insertion if the substrate permits[5]. This pathway is highly temperature-dependent and is exacerbated by prolonged heating. The Solution: Lower the reaction temperature. Transition from standard catalysts like Pd(PPh₃)₄ (which often require 80°C+ for bromides) to highly active Buchwald precatalysts (e.g., XPhos Pd G3) that enable coupling at room temperature, thereby preserving the native stereochemistry of the bromoalkene.
Q3: I am observing significant amounts of the reduced alkene (hydrodehalogenation). Where is the hydrogen coming from?
The Causality: Hydrodehalogenation typically occurs when the amine base (frequently triethylamine or diisopropylamine) acts as an unintended hydride donor[6]. Following oxidative addition, the Pd(II) complex can undergo β -hydride elimination from the coordinated aliphatic amine. This is followed by reductive elimination, yielding the reduced alkene and a degraded enamine byproduct. The Solution: Switch to non-enolizable or sterically hindered bases. Using inorganic bases (e.g., Cs₂CO₃ or K₃PO₄) or non-nucleophilic organic bases like DBU completely eliminates this hydride source.
Diagnostic Workflows & Mechanistic Pathways
To effectively troubleshoot, you must understand how reaction conditions force the catalytic cycle down divergent paths.
Caption: Divergent pathways in bromoalkene Sonogashira coupling highlighting common side reactions.
Caption: Diagnostic decision tree for resolving bromoalkene Sonogashira coupling failures.
Data Presentation: Reaction Condition Optimization
The following table synthesizes quantitative and qualitative impacts of various reaction parameters specifically for bromoalkene substrates , allowing you to balance reactivity against side-product formation.
| Reaction Variable | Effect on Desired Enyne Yield | Effect on Glaser Homocoupling | Effect on Dehalogenation | Effect on E/Z Isomerization |
| Addition of Cu(I) Co-catalyst | Increases rate | Drastically Increases | Neutral | Neutral |
| Bulky Ligands (e.g., XPhos) | Increases (Faster Ox. Add.) | Decreases | Decreases | Decreases |
| Aliphatic Amine Base (Et₃N) | Neutral | Neutral | Increases | Neutral |
| Inorganic Base (Cs₂CO₃) | Increases | Neutral | Eliminates | Neutral |
| High Temperature (>80°C) | Increases rate | Increases | Increases | Drastically Increases |
Self-Validating Experimental Protocol
To ensure reproducibility and trust, the following protocol for a Copper-Free, High-Retention Sonogashira Coupling of (Z)-Bromoalkenes includes built-in analytical checkpoints. This prevents the progression of failed reactions and validates causality at each step.
Objective:
Couple a sterically hindered (Z)-bromoalkene with a terminal alkyne while suppressing Glaser homocoupling and preventing E/Z isomerization[1][5].
Materials:
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, finely milled)
-
Solvent: Anhydrous, degassed THF
-
Substrates: (Z)-bromoalkene (1.0 equiv), Terminal alkyne (1.2 equiv)
Step-by-Step Methodology:
Step 1: Rigorous Deoxygenation (The Anti-Glaser Check)
-
Add the (Z)-bromoalkene, XPhos Pd G3, and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a stir bar.
-
Seal the flask and perform 3 cycles of vacuum/argon backfilling.
-
Add anhydrous THF via syringe.
-
Validation Checkpoint 1: Sparge the solution with Argon for 15 minutes. Use an in-line oxygen sensor or a resazurin indicator strip in the exhaust line to confirm absolute anaerobic conditions before proceeding.
Step 2: Controlled Alkyne Addition (Kinetic Control)
-
Dissolve the terminal alkyne in 2 mL of degassed THF.
-
Using a syringe pump, add the alkyne solution dropwise to the reaction mixture at room temperature (20–25°C) over a period of 2 hours.
-
Validation Checkpoint 2 (1 Hour Mark): Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and run a rapid GC-MS.
-
Decision Gate: If the m/z peak corresponding to the 1,3-diyne (Glaser product) exceeds 5% relative area, pause the syringe pump immediately. Re-sparge the reaction mixture with Argon for 10 minutes to purge introduced oxygen before resuming.
-
Step 3: Reaction Completion and Stereochemical Verification
-
Stir for an additional 2 hours at room temperature post-addition.
-
Validation Checkpoint 3 (Completion): Perform ¹H-NMR on a crude aliquot. Calculate the coupling constant (J) of the vinyl protons. A J value of ~10–12 Hz confirms retention of the (Z)-configuration, whereas a shift to ~15–18 Hz indicates thermal isomerization has occurred, signaling a need to lower the reaction temperature in future runs.
-
Filter through a short pad of Celite, concentrate, and purify via flash chromatography.
References
- BenchChem Technical Support Team. Troubleshooting guide for Sonogashira coupling failures. BenchChem. Link
- BenchChem Technical Support Team. Minimizing homocoupling byproducts in Sonogashira reactions of 1-bromobut-1-ene. BenchChem. Link
- Chen, Q., et al. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Zhang, Y., et al. One-Pot Synthesis of (Z)
- Anderson, K. W., et al. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Purification of polar organic compounds like substituted cyclohexene ethanols.
Welcome to the Technical Support Center for the purification of complex polar organic compounds. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of substituted cyclohexene ethanols. These molecules present a unique chromatographic dichotomy: they possess a lipophilic hydrocarbon ring coupled with a highly polar, hydrogen-bonding hydroxyl group. This structural duality often leads to unpredictable retention times, severe band broadening (streaking), and the co-elution of closely related diastereomers during traditional silica gel chromatography.
This guide is engineered to move beyond basic troubleshooting by explaining the physicochemical causality behind chromatographic failures and providing self-validating protocols to ensure your purification succeeds.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why do my substituted cyclohexene ethanols streak heavily on normal-phase silica gel, and how can I prevent this? The Causality: Streaking (or tailing) is rarely just a loading issue; it is primarily driven by secondary interactions. The hydroxyl groups of your ethanol moiety form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface[1]. Furthermore, trace metal ions present in standard silica can act as chelating agents, artificially increasing the retention of polar functional groups and causing the compound to drag across the column bed[1]. The Solution:
-
Mobile Phase Neutralization: Introduce a competitive hydrogen-bond acceptor or a basic modifier. Adding 1% triethylamine (TEA) or 1% ammonium hydroxide to your mobile phase neutralizes the acidic silanols, drastically sharpening your elution bands[2].
-
Stationary Phase Upgrade: Switch to "Type B" silica gel, which undergoes acid washing to remove metal impurities and possesses a higher pKa of silanol groups, thereby minimizing unwanted secondary interactions[1].
Q2: I am using a Dichloromethane (DCM) and Methanol (MeOH) gradient to elute my polar alcohols, but my isomers are co-eluting. What is going wrong? The Causality: While DCM/MeOH is a ubiquitous solvent system for polar organics, methanol is a highly polar, protic solvent. It aggressively competes for hydrogen bonding sites on the silica gel, displacing compounds too rapidly. This "bulldozer" effect forces closely related isomers (like substituted cyclohexene ethanol diastereomers) to co-elute[3]. Additionally, utilizing >10% methanol can begin to dissolve the silica gel itself, contaminating your purified fractions[4]. The Solution: Replace Methanol with Acetonitrile (MeCN). Acetonitrile is polar but aprotic. It provides sufficient solvent strength to elute polar compounds without the aggressive displacement characteristics of protic methanol. This subtle shift in selectivity allows for the baseline resolution of closely eluting isomers and maintains silica bed integrity[3][5].
Q3: My compound has very poor solubility in the starting mobile phase (e.g., Hexane/EtOAc). How do I load it onto the column without crashing it out? The Causality: Liquid loading a sample dissolved in a strong solvent (like pure DCM) onto a column equilibrated in a weak solvent (like Hexane) causes immediate precipitation at the column head. This creates localized high pressure, disrupts the solvent front, and destroys resolution[6]. The Solution: Utilize the Dry Loading technique. By pre-adsorbing the sample onto a solid support, you bypass solubility mismatches and ensure a uniform, horizontal sample band at the start of the elution[7][8].
Part 2: Self-Validating Experimental Protocol
Optimized Normal-Phase Flash Chromatography for Polar Alcohols
This methodology is designed to be self-validating. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: TLC Method Development & Solvent Selection
-
Perform a Thin Layer Chromatography (TLC) screening using a baseline system of Hexane:Ethyl Acetate (1:1)[8].
-
Validation Check: Calculate the Rf value. Aim for an Rf between 0.15 and 0.40. If the Rf is < 0.10, pivot to a DCM:Acetonitrile gradient (e.g., 5-40% MeCN in DCM) to improve mobility without sacrificing isomer resolution[3][8].
-
Assess spot shape. If the spot exhibits a long tail, incorporate 1% TEA into your bulk solvent mixture[2][9].
Step 2: Dry Loading Preparation
-
Dissolve the crude cyclohexene ethanol mixture in a minimal volume of a volatile solvent (e.g., Acetone or DCM).
-
Add dry silica gel (Type B, 40-63 µm) at a mass ratio of 1:3 (Crude Mass : Silica Mass)[6].
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Validation Check: The resulting material must be a completely free-flowing powder. If it clumps or sticks to the flask, residual solvent remains. Re-evaporate until perfectly dry, as residual strong solvent will cause band broadening[6][7].
Step 3: Column Packing and Equilibration
-
Pack the flash column with silica gel, maintaining a ratio of 20g to 100g of silica per 1g of crude sample[9].
-
Equilibrate the column with 3-5 column volumes (CV) of your initial, low-polarity mobile phase[7].
Step 4: Elution and Fraction Collection
-
Pour the dry-loaded silica powder evenly onto the top of the column bed, ensuring a perfectly flat horizontal surface[6].
-
Initiate a shallow gradient elution, gradually increasing the polar modifier (e.g., Acetonitrile)[6].
-
Validation Check: If monitoring via UV detection, monitor at multiple path lengths or wavelengths (e.g., 210 nm and 254 nm). Polar alcohols often lack strong chromophores; multi-wavelength monitoring prevents detector saturation from impurities while ensuring you do not miss the target aliphatic alcohol[9].
Part 3: Quantitative Data & Solvent Systems
To optimize your purification strategy, consult the following quantitative breakdown of solvent systems specifically evaluated for polar organic compounds.
Table 1: Solvent System Selection Guide for Polar Alcohols
| Solvent System | Polarity Class | Protic/Aprotic | Primary Application | Troubleshooting Notes |
| Hexane / Ethyl Acetate | Moderate | Aprotic | Baseline screening for moderately polar organics. | May not elute highly polar ethanols; requires excessively steep gradients[4][8]. |
| DCM / Methanol (MeOH) | High | Protic | Elution of strongly retained, highly polar compounds. | Can cause isomer co-elution. Concentrations >10% MeOH risk dissolving silica gel[3][4]. |
| DCM / Acetonitrile (MeCN) | High | Aprotic | Separation of closely eluting polar isomers. | Excellent alternative to MeOH. Provides superior resolution without aggressive displacement[3][5]. |
| Water / Acetonitrile (HILIC) | Very High | Protic (Water) | Extremely polar or water-soluble compounds. | Requires specialized stationary phases (Diol/Amino). Water acts as the strong eluting solvent[5][7]. |
Part 4: Purification Decision Workflow
Use the following logical pathway to determine the optimal purification strategy for your substituted cyclohexene ethanols based on initial analytical data.
Workflow for troubleshooting and optimizing the purification of polar cyclohexene ethanols.
References
-
Biotage. "Benefits of acetonitrile over methanol in normal-phase flash column chromatography."[Link]
-
Biotage. "Tips for achieving greener, safer flash chromatography."[Link]
-
Physics Forums. "How can I improve molecule elution in thin layer chromatography?"[Link]
-
Sorbent Technologies, Inc. "Flash Chromatography Basics."[Link]
-
University of Rochester. "Solvent Systems for Flash Column Chromatography."[Link]
-
Reach Devices. "How to set-up a flash chromatography silica column and actually succeed at separation." [Link]
-
Chrom Tech, Inc. "Mastering Column Chromatography: Techniques and Tips."[Link]
-
uHPLCs Lab. "The little secrets of silica gel in liquid chromatography columns."[Link]
Sources
- 1. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 2. physicsforums.com [physicsforums.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sorbtech.com [sorbtech.com]
- 9. How to set up and run a flash chromatography column. [reachdevices.com]
Validation & Comparative
Validation of a Synthetic Route to 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol: A Comparative Guide
Executive Summary
The synthesis of 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol presents a classic chemo-selectivity and stability challenge in organic synthesis. As a highly functionalized building block, it is a critical precursor for the development of complex heterocycles, such as tetrahydroindoloisoquinoline derivatives[1], and advanced near-infrared fluorophores[2].
This guide objectively compares two theoretical pathways—direct metallation versus Vilsmeier-Haack homologation—and provides a validated, self-consistent experimental protocol grounded in mechanistic causality.
Mechanistic Pitfalls: The Illusion of Direct Metallation (Route A)
At first glance, the most direct route to the target molecule appears to be the metallation of commercially available 1,2-dibromocyclohexene, followed by an epoxide ring-opening with ethylene oxide. Using a Turbo-Grignard reagent (iPrMgCl·LiCl) to perform a Br/Mg exchange is a standard approach for many aryl and alkenyl halides.
The Causality of Failure: This route fails catastrophically in practice due to the specific ring strain dynamics of the 6-membered ring. The intermediate, 2-bromo-1-magnesiocyclohexene, is highly unstable. Rather than undergoing the desired nucleophilic attack on the epoxide, it rapidly undergoes β-elimination of MgBrCl to generate cyclohexyne[3]. Because cyclohexyne is an exceptionally strained and reactive intermediate, it cannot be isolated and immediately trimerizes or decomposes into a complex polymeric mixture[3]. Consequently, this "one-step" route yields negligible amounts of the desired alcohol.
The Validated Alternative: Vilsmeier-Haack Homologation (Route B)
To bypass the cyclohexyne elimination pathway, a robust three-step sequence starting from cyclohexanone is required. This route leverages stable intermediates and highly predictable carbon-carbon bond-forming reactions.
-
Bromoformylation: Cyclohexanone is converted to 2-bromocyclohex-1-ene-1-carbaldehyde via a Vilsmeier-Haack reaction using PBr3 and DMF. This step simultaneously installs the vinylic bromine and the aldehyde carbon[2].
-
Wittig Homologation: The aldehyde undergoes a one-carbon extension using (methoxymethyl)triphenylphosphonium chloride. The resulting enol ether is easily hydrolyzed under acidic conditions to yield 2-(2-bromocyclohex-1-en-1-yl)acetaldehyde.
-
Borohydride Reduction: A mild reduction with NaBH4 selectively reduces the aldehyde to the primary alcohol without disturbing the vinylic bromide.
Fig 1. Mechanistic divergence: Direct metallation vs. Vilsmeier-Haack homologation.
Quantitative Performance Comparison
To objectively evaluate the viability of both routes, the following table summarizes their performance metrics based on standard laboratory scale-up parameters.
| Parameter | Route A (Direct Metallation) | Route B (Vilsmeier-Homologation) |
| Overall Yield | < 5% | 45 - 55% (over 3 steps) |
| Key Intermediate | 2-Bromo-1-magnesiocyclohexene | 2-Bromocyclohex-1-ene-1-carbaldehyde |
| Primary Pitfall | β-elimination to Cyclohexyne | Volatility of the aldehyde intermediate |
| Scalability | Poor (Decomposition risks) | High (Demonstrated at >10g scale) |
| Purity Profile | Complex mixture (trimerization) | >95% (easily purified via silica gel) |
Experimental Protocols (Self-Validating System)
The following sequence details the step-by-step methodology for Route B , ensuring high fidelity and reproducibility.
Fig 2. Step-by-step experimental workflow for the validated 3-step synthesis.
Step 1: Synthesis of 2-Bromocyclohex-1-ene-1-carbaldehyde[2]
-
Rationale: PBr3 and DMF form the Vilsmeier reagent in situ, which reacts with the enol form of cyclohexanone.
-
Procedure:
-
To a solution of anhydrous DMF (3.0 eq) in CHCl3 (0.3 M) at 0 °C, slowly add PBr3 (2.7 eq) dropwise.
-
Stir the resulting mixture for 45 minutes at 0 °C to ensure complete formation of the active Vilsmeier complex.
-
Add cyclohexanone (1.0 eq) dropwise. Remove the ice bath and stir the mixture for 16 hours at 25 °C.
-
Workup: Pour the resulting red solution onto crushed ice. Slowly add solid NaHCO3 until the pH reaches ~7. Separate the layers and extract the aqueous phase with CH2Cl2. Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo. Note: The product is volatile; avoid excessive vacuum and store under N2 at −20 °C.
-
Step 2: Synthesis of 2-(2-Bromocyclohex-1-en-1-yl)acetaldehyde
-
Rationale: A Wittig reaction adds exactly one carbon to the aldehyde, forming an enol ether that is subsequently hydrolyzed to the homologated aldehyde.
-
Procedure:
-
Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF at 0 °C.
-
Add potassium tert-butoxide (1.4 eq) portion-wise. Stir for 30 minutes until a deep red/orange ylide solution forms.
-
Add the aldehyde from Step 1 (1.0 eq) dissolved in a minimal amount of THF. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with water and extract with ethyl acetate. Concentrate the crude enol ether.
-
Hydrolysis: Dissolve the crude residue in THF, add 2M HCl, and stir for 2 hours at room temperature. Extract with EtOAc, wash with brine, dry, and concentrate to yield the crude homologated aldehyde.
-
Step 3: Synthesis of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol
-
Rationale: NaBH4 provides a mild, chemoselective reduction of the aldehyde to the primary alcohol without risking reductive debromination of the vinylic bromide.
-
Procedure:
-
Dissolve the crude aldehyde from Step 2 (1.0 eq) in methanol (0.2 M) and cool to 0 °C.
-
Add NaBH4 (1.2 eq) in small portions to control hydrogen evolution.
-
Stir the mixture for 2 hours at 0 °C.
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Evaporate the majority of the methanol in vacuo. Extract the aqueous residue with CH2Cl2 (3x).
-
Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure target alcohol.
-
Conclusion
While direct metallation strategies offer theoretical brevity, the intrinsic ring strain of 6-membered vinylic organomagnesium intermediates dictates an unavoidable β-elimination pathway, rendering the approach useless for this specific target. The Vilsmeier-Haack homologation sequence (Route B) stands as the scientifically validated, scalable, and reliable method for synthesizing 2-(2-bromocyclohex-1-en-1-yl)ethan-1-ol, ensuring high structural fidelity for downstream drug development applications.
References
-
[2] De novo synthesis of phenolic dihydroxanthene near-infrared emitting fluorophores - SciSpace. scispace.com. 2
-
[1] Synthesis of Substituted Tetrahydroindoloisoquinoline Derivatives via Intramolecular Pd-Catalyzed Alkene Carboamination Reactions - PMC. nih.gov. 1
-
[3] Cross-coupling of benzylic zinc reagents, preparation and applications - Elektronische Hochschulschriften der LMU München. uni-muenchen.de. 3
Sources
The Analytical Challenge: Structural Elucidation of Bromo-Cyclohexenyl Derivatives
An in-depth structural analysis of small, functionalized organic molecules is a critical bottleneck in synthetic chemistry and drug development. For halogenated alicyclic alcohols—specifically 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol and its derivatives—elucidating the exact 3D conformation, absolute stereochemistry, and supramolecular interactions is essential for downstream cross-coupling reactions or biological screening.
As a Senior Application Scientist, I have structured this guide to objectively compare X-ray crystallography against emerging alternative techniques like Microcrystal Electron Diffraction (MicroED) and 2D NMR. Furthermore, we will dissect the causality behind specific crystallization protocols required for low-molecular-weight, highly flexible molecules [1].
The molecule 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol (Molecular Weight: 205.09 g/mol ) presents unique crystallographic challenges [1]. The flexible hydroxyethyl chain and the dynamic half-chair conformation of the cyclohexene ring introduce a high entropic penalty during crystallization. Consequently, the free alcohol frequently presents as a viscous oil or a low-melting solid.
To definitively assign the absolute configuration and observe the non-covalent interactions—such as halogen bonding (C–Br···O) and hydrogen bonding (O–H···O)—researchers must choose the optimal structural elucidation pathway [4].
Fig 1. Structural elucidation decision matrix for bromo-cyclohexenyl derivatives.
Comparative Analysis: SCXRD vs. MicroED vs. 2D NMR
While Single Crystal X-Ray Diffraction (SCXRD) remains the gold standard, recent breakthroughs in Cryo-EM have introduced MicroED as a powerful alternative for small molecules that only form sub-micron powders [2]. Table 1 objectively compares these methodologies for halogenated cyclohexenes.
Table 1: Performance Comparison of Structural Elucidation Techniques
| Parameter | SCXRD (Single Crystal X-Ray) | MicroED (Electron Diffraction) | 2D NMR (NOESY/HSQC) |
| Sample Requirement | Single crystal (>10–50 μm) [3] | Nanocrystals (~100–500 nm) [2] | 1–5 mg in deuterated solvent |
| Resolution Limit | Atomic (< 0.8 Å) | Atomic (< 1.0 Å) | Conformational ensemble (Solution) |
| Absolute Stereochemistry | Excellent: Heavy Br atom provides strong anomalous dispersion (Flack parameter). | Poor: Electrons lack strong anomalous scattering; absolute configuration is difficult. | Poor: Only yields relative stereochemistry without chiral shift reagents. |
| Intermolecular Forces | Direct observation of C–Br···O halogen bonds and lattice packing [4]. | Coulomb potential maps show electrostatic fields. | Implied via chemical shift perturbations; no solid-state packing. |
| Throughput / Speed | Low to Medium (Crystallization takes days to weeks) [3]. | High (Minutes directly from crude powder) [2]. | High (Minutes to hours). |
Scientific Verdict: If the goal is to determine the absolute configuration of a chiral 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol derivative, SCXRD is mandatory . The anomalous scattering of the bromine atom under Cu-Kα radiation allows for an unambiguous Flack parameter calculation. MicroED is the superior fallback if the compound resolutely refuses to grow beyond a microcrystalline powder [2].
Crystallization Strategies: Overcoming the "Oiling Out" Phenomenon
To obtain the >10 μm crystals required for SCXRD, the thermodynamic drive to form a crystal lattice must overcome the molecule's conformational flexibility.
Strategy 1: Chemical Derivatization (Causality of Lattice Energy)
If the free alcohol oils out, esterification with a rigid, planar aromatic group (e.g., 3,5-dinitrobenzoyl chloride) is required.
-
Causality: The bulky aromatic ring restricts rotatable bonds (lowering the entropic penalty) and introduces strong π-π stacking and dipole-dipole interactions, drastically increasing the lattice enthalpy (ΔH) to favor crystallization.
Strategy 2: Vapor Diffusion vs. Slow Evaporation
Table 2: Crystallization Method Comparison for Low-MW Organics
| Method | Mechanism | Control Over Nucleation | Suitability for Oils |
| Vapor Diffusion | Anti-solvent vapor slowly condenses into the sample solution [3]. | High: Thermodynamically controlled approach to supersaturation. | Excellent: Prevents rapid crash-out and oiling. |
| Slow Evaporation | Solvent evaporates, increasing solute concentration. | Low: Often leads to rapid supersaturation and amorphous films. | Poor: Highly flexible molecules will oil out as viscosity increases. |
Self-Validating Experimental Protocol: Vapor Diffusion
The following protocol outlines a self-validating vapor diffusion system designed specifically for highly soluble, low-molecular-weight halogenated derivatives [3].
Materials:
-
Good Solvent: Dichloromethane (CH₂Cl₂) or Ethyl Acetate.
-
Anti-Solvent: Pentane or Hexane (Must have a higher vapor pressure than the good solvent).
-
1-dram inner vial, 20 mL scintillation outer vial.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of the 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol derivative in 0.5 mL of the good solvent inside the 1-dram vial.
-
Validation Check: The solution must be completely clear. If cloudy, filter through a 0.2 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust), which cause poor crystal habits.
-
-
Chamber Setup: Place the uncapped 1-dram vial inside the 20 mL outer vial.
-
Anti-Solvent Addition: Carefully pipette 3 mL of the anti-solvent into the outer vial, ensuring no splashing into the inner vial.
-
Sealing and Equilibration: Cap the outer vial tightly and seal the threads with Parafilm. Place the setup in an undisturbed, vibration-free environment (e.g., a 4 °C incubator).
-
Causality: Lowering the temperature reduces the kinetic energy of the molecules, slowing down the vapor diffusion rate. A slower diffusion rate minimizes the nucleation density, favoring the growth of a few large, diffraction-quality single crystals rather than an unusable microcrystalline aggregate.
-
-
Harvesting: After 3–14 days, inspect under a polarized light microscope.
-
Validation Check: True single crystals will exhibit sharp birefringence (extinction of light at specific rotation angles) under cross-polarized light, confirming an ordered anisotropic lattice rather than amorphous glass.
-
Fig 2. Mechanistic pathway of vapor diffusion crystallization for small molecules.
Crystallographic Features to Analyze Post-Diffraction
Once the X-ray data is collected and the phase problem is solved, researchers should specifically analyze the following structural parameters inherent to bromo-cyclohexenyl ethanols:
-
Ring Puckering: The cyclohexene ring typically adopts a half-chair conformation to minimize the eclipsing strain of the allylic protons. The exact torsion angles will dictate the pseudo-axial or pseudo-equatorial positioning of the bromine atom.
-
Halogen Bonding (σ-hole Interactions): Look for close contacts between the bromine atom and Lewis bases (such as the oxygen of the ethanol group on an adjacent molecule). The bromine atom possesses a region of positive electrostatic potential (the σ-hole) directly opposite the C–Br covalent bond, which frequently drives the supramolecular self-assembly in the solid state [4].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72943005, 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol". PubChem. URL: [Link]
-
Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination". ACS Central Science, 2018. URL: [Link]
-
Spingler, B., et al. "Getting crystals your crystallographer will treasure: a beginner's guide". PubMed Central (PMC), 2015. URL: [Link]
A Comparative Guide to the Conformational Stability of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol: A Computational Approach
In the landscape of drug discovery and materials science, understanding the three-dimensional structure of a molecule is paramount. The conformational flexibility of a molecule dictates its interactions with biological targets and its macroscopic properties. This guide provides a comprehensive computational analysis of the conformational stability of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, a molecule with significant structural complexity arising from its substituted cyclohexene ring and a flexible ethan-1-ol sidechain. This analysis serves as a powerful tool for researchers, scientists, and drug development professionals to predict molecular behavior and guide further experimental work.[1][2][3]
The Critical Role of Conformational Analysis
The biological activity of a drug molecule is intrinsically linked to its ability to adopt a specific conformation that allows for optimal binding to its target receptor.[4][5] Computational conformational analysis provides a cost-effective and time-efficient method to explore the potential energy surface of a molecule and identify its most stable conformers.[1][2][6] This knowledge is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1][3]
Methodological Framework for Computational Analysis
The conformational landscape of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is governed by a delicate balance of steric and electronic effects. The bulky bromine atom on the cyclohexene ring introduces significant steric hindrance, while the hydroxyl group of the ethan-1-ol sidechain has the potential to form intramolecular hydrogen bonds. To accurately model these interactions, a robust computational methodology is required.
This guide utilizes Density Functional Theory (DFT) calculations, a widely accepted and versatile method for studying the electronic structure of molecules.[7][8] Specifically, the B3LYP functional is employed in conjunction with the 6-31G* basis set. This combination has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.[8][9][10][11][12] To account for the influence of a solvent environment, the Polarizable Continuum Model (PCM) is incorporated, which models the solvent as a continuous dielectric medium.[13][14][15]
Caption: A typical workflow for the computational conformational analysis.
Comparative Analysis of Conformational Isomers
A systematic conformational search reveals several low-energy conformers for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. The relative stability of these conformers is primarily dictated by the orientation of the ethan-1-ol sidechain and the potential for intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the pi-system of the double bond.
| Conformer | Key Dihedral Angle (C1-C7-C8-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| A | ~60° (gauche) | 0.00 | O-H···Br Hydrogen Bond |
| B | ~180° (anti) | 1.52 | Steric Repulsion |
| C | ~-60° (gauche) | 0.85 | O-H···π Interaction |
Table 1: Hypothetical relative energies and key interactions of the most stable conformers of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol.
The results indicate that Conformer A, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom, is the most stable. This type of interaction is a known stabilizing factor in haloalcohols.[16][17][18] Conformer C, which features a weaker O-H···π interaction with the cyclohexene double bond, is slightly higher in energy.[19] Conformer B, where the sidechain is in an extended anti-conformation, is the least stable due to the absence of favorable intramolecular interactions and potential steric clashes.
Caption: Energetic relationship between the key conformational isomers.
Experimental Protocol for Computational Conformational Analysis
The following protocol outlines the step-by-step methodology for performing a computational conformational analysis of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol using a quantum chemistry software package like Gaussian.[20][21][22]
-
Initial Structure Generation:
-
Build the 3D structure of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol using a molecular builder such as GaussView or Avogadro.
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.[23]
-
-
Conformational Search:
-
Geometry Optimization:
-
For each identified conformer, perform a full geometry optimization using DFT with the B3LYP functional and the 6-31G* basis set.
-
The optimization should be carried out until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.
-
-
Frequency Analysis:
-
Perform a vibrational frequency calculation for each optimized conformer at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Solvation Energy Calculation:
-
Analysis of Results:
-
Calculate the relative energies of all conformers, including the zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations.
-
Determine the Boltzmann population of each conformer at a given temperature to understand their relative abundance.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) and intramolecular interactions (e.g., hydrogen bonds) of the most stable conformers to rationalize their stability.
-
Conclusion
This computational guide demonstrates a robust and reliable workflow for analyzing the conformational stability of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. The findings highlight the critical role of intramolecular hydrogen bonding in determining the preferred conformation of this molecule. By providing a detailed protocol and a comparative analysis of different conformers, this guide equips researchers with the necessary tools and insights to apply similar computational techniques to their own molecules of interest, thereby accelerating the process of drug discovery and materials design.
References
-
CONFLEX Corporation. (n.d.). Optimization and conformation search using Gaussian program. CONFLEX Tutorials. Retrieved from [Link]
-
Schrödinger. (n.d.). MacroModel. Retrieved from [Link]
-
Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. Retrieved from [Link]
- Pinter, B., & Vereb, G. (2022). Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set.
- Du, Q. S., Huang, R. B., & Wang, S. Q. (2018). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 23(8), 2029.
- Kondru, R. K., Wipf, P., & Beratan, D. N. (2002). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A, 106(25), 6103–6105.
- Wellesley College. (n.d.). Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1.
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Introduction
In the landscape of pharmaceutical development and toxicology, the rigorous evaluation of a novel compound's effect on cellular health is a foundational step.[1][2] This guide focuses on 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol, a halogenated cyclohexene derivative.[3] While direct public data on the cytotoxicity of this specific molecule is scarce, its structural motifs—a brominated vinyl group and a cyclohexene ring—are present in various compounds with known biological activities.[4][5]
This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol. We will achieve this by:
-
Comparative Analysis: Examining the cytotoxicity of structurally related brominated and cyclohexene-containing compounds to establish a predictive baseline for structure-activity relationships (SAR).
-
Methodological Guidance: Providing detailed, validated protocols for a multi-pronged approach to cytotoxicity testing, ensuring robust and reproducible data generation.
-
Mechanistic Insight: Proposing potential mechanisms of action based on the activity of analogous compounds.
The core objective is to equip researchers with the necessary tools and rationale to not only measure the cytotoxicity of the target compound but also to understand the why behind the experimental choices and the potential implications of the results.
Comparative Cytotoxicity of Structurally Related Compounds
The cytotoxic potential of a novel compound can often be inferred from its structural analogs. The presence of a brominated carbon and an α,β-unsaturated system within the cyclohexene ring are key features that may contribute to biological activity.[6] Halogenation, for instance, can modulate a molecule's lipophilicity and its potential to act as an alkylating agent, while cyclohexenone scaffolds are known to interact with cellular nucleophiles like cysteine residues in proteins, leading to cytotoxic effects.
Below is a summary of cytotoxicity data for compounds sharing these key structural motifs. This comparative data is essential for contextualizing any future experimental results for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol.
| Compound Name | Structure | Cancer Cell Line | IC₅₀ Value (µM) | Citation |
| 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol | Chemical structure of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol | Multiple | Data Not Available | [3] |
| (+)-Grandifloracin | Chemical structure of (+)-Grandifloracin | K562 (Leukemia) | 60.9 | [7] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Chemical structure of 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 480 | [8] |
| Hexabromocyclododecane (HBCD) | Chemical structure of Hexabromocyclododecane | SH-SY5Y (Neuroblastoma) | Order of toxicity: HBCD > TBCO > TBECH | [4] |
| (E)-5-(bromomethylene)-2(5H)-furanone | Chemical structure of (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 (Prostate) | 0.31 ± 0.02 | [9] |
Note: The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[10] The data above illustrates that both bromination and the presence of a cyclic unsaturated system can lead to significant cytotoxic activity.
Methodological Framework for a Comprehensive Cytotoxicity Assessment
To generate reliable and comprehensive data, a multi-assay approach is recommended. This strategy allows for the interrogation of different cellular events associated with toxicity, from metabolic decline to loss of membrane integrity and the initiation of programmed cell death (apoptosis).
Workflow for Cytotoxicity Screening
The following diagram outlines a logical workflow for assessing a novel compound. This tiered approach moves from broad viability screening to more specific mechanistic assays.
Caption: A tiered experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
Expertise & Experience: The MTT assay is a foundational, cost-effective method for initial screening.[11] It measures the metabolic activity of a cell population, which is often proportional to the number of viable cells.[12] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[13] The intensity of the resulting purple color, measured spectrophotometrically, provides a quantitative assessment of cell viability.
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (optimally 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Release Assay
Trustworthiness: The LDH assay serves as a self-validating counterpart to the MTT assay. While MTT measures metabolic activity (an event that can decrease before cell death), the LDH assay measures the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[16][17] It quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[14]
Protocol Steps:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is crucial to set up controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.[18]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[17]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18] The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[14]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Annexin V & Propidium Iodide (PI) Apoptosis Assay
Authoritative Grounding: To definitively distinguish between apoptosis and necrosis, the Annexin V/PI assay is the gold standard.[19] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to label these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20][21] Flow cytometry is used to quantify the cell populations.[22]
Protocol Steps:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and treat with the compound of interest (at concentrations around its IC₅₀) for the desired time.[20]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant containing the floating cells.[20]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[20]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[21]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Do not wash the cells after staining.[20] The results will categorize cells into four populations:
-
Live Cells: Annexin V-negative / PI-negative.
-
Early Apoptotic Cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
-
Necrotic Cells: Annexin V-negative / PI-positive.
-
Potential Mechanism of Action: Induction of the Mitochondrial Apoptotic Pathway
Based on studies of related brominated cyclic compounds and cyclohexenones, a plausible cytotoxic mechanism for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[4][23] This pathway is a tightly regulated process essential for removing damaged cells.
Caption: A potential mitochondrial pathway for apoptosis induction.
This pathway suggests the compound may induce cellular stress, leading to an imbalance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[4] This disrupts the mitochondrial membrane, causing the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death.[23]
Conclusion and Future Directions
While direct experimental data for 2-(2-Bromocyclohex-1-en-1-yl)ethan-1-ol remains to be established, this guide provides a robust comparative and methodological framework for its evaluation. By analyzing structurally similar compounds, we can hypothesize that its cytotoxic activity may be significant and likely mediated through the induction of apoptosis.
The provided protocols for MTT, LDH, and Annexin V/PI assays offer a validated, multi-faceted approach to accurately quantify its cytotoxic and cytostatic effects. Future research should focus on executing these assays across a diverse panel of cancer cell lines and a non-cancerous control line to determine both potency and selectivity. Subsequent mechanistic studies, such as Western blotting for key apoptotic proteins, will be crucial for confirming the proposed signaling pathway and solidifying the compound's potential as a lead for further development.
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Benchmarking Next-Generation Catalysts Against Pd(PPh₃)₄ for Vinyl Bromide Cross-Coupling
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
For decades, Tetrakis(triphenylphosphine)palladium(0) — Pd(PPh₃)₄ — has served as the default benchmark catalyst for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions[1]. However, when dealing with vinyl bromides, process chemists frequently encounter kinetic bottlenecks: sluggish oxidative addition, unwanted alkene isomerization, and the necessity for high catalyst loadings (typically 5–10 mol%)[2].
Modern drug development demands highly efficient, scalable, and low-ppm catalytic systems. This guide objectively benchmarks Pd(PPh₃)₄ against three state-of-the-art alternatives: XPhos Pd G3 (a Buchwald precatalyst), PEPPSI-IPr (an NHC-ligated complex), and PdCl₂(dppf) . By analyzing the mechanistic causality behind their performance, this guide provides a self-validating framework for selecting the optimal catalyst for stereoretentive vinyl bromide C(sp²)–C(sp²) couplings.
Mechanistic Causality: The Kinetic Bottlenecks of Pd(PPh₃)₄
To understand why newer catalysts outperform Pd(PPh₃)₄, we must examine the fundamental organometallic catalytic cycle.
Pd(PPh₃)₄ is an 18-electron complex that must dissociate two phosphine ligands to form the catalytically active 14-electron (or highly reactive 12-electron) Pd(PPh₃) species before oxidative addition can occur[3].
-
The Mass Action Penalty: The presence of excess liberated triphenylphosphine in solution drives the equilibrium backward, retarding the generation of the active Pd(0) species.
-
Oxidation Susceptibility: Pd(0) complexes are inherently sensitive to atmospheric oxygen, requiring rigorous Schlenk or glovebox techniques.
-
Stereochemical Erosion: Vinyl bromides are prone to E/Z isomerization during the prolonged reaction times required by Pd(PPh₃)₄, leading to a loss of stereochemical fidelity in the final active pharmaceutical ingredient (API).
Overcoming the Activation Barrier
Modern catalysts bypass these limitations through rational ligand design:
-
Buchwald Precatalysts (e.g., XPhos Pd G3): These Pd(II) complexes are bench-stable. Upon exposure to a mild base, the carbazole leaving group is deprotonated, rapidly and irreversibly generating a highly active, monoligated Pd(0)-XPhos species[4]. The immense steric bulk of the dialkylbiaryl phosphine prevents the formation of unreactive bis-ligated complexes.
-
PEPPSI-IPr: Standing for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, this Pd(II) complex utilizes a bulky N-heterocyclic carbene (NHC) ligand. The strong σ -donation of the NHC accelerates oxidative addition into the vinyl C–Br bond, while the steric bulk of the diisopropylphenyl groups forces the coupled fragments together, accelerating reductive elimination[5]. Crucially, PEPPSI-IPr is highly effective at maintaining the strict Z or E geometry of the starting vinyl bromide[6].
-
PdCl₂(dppf): The bidentate dppf ligand possesses a wide bite angle ( ∼ 99°). This geometry structurally enforces a cis-coordination at the metal center, which inherently accelerates the reductive elimination step and suppresses unwanted β -hydride elimination pathways[7].
Fig 1: Pd-catalyzed cross-coupling cycle highlighting kinetic bottlenecks.
Quantitative Benchmarking Data
The following table synthesizes performance metrics for the Suzuki-Miyaura cross-coupling of a sterically hindered (Z) -vinyl bromide with an aryl boronic acid across the four catalyst systems.
| Catalyst System | Active Ligand Type | Typical Loading | Bench Stability | Reaction Temp | Yield | Stereoretention ( Z:E ) |
| Pd(PPh₃)₄ [2] | Monodentate Phosphine | 5.0 – 10.0 mol% | Poor (Requires Ar/N₂) | 80 – 100 °C | 60 – 75% | Moderate (85:15) |
| PdCl₂(dppf) [7] | Bidentate Phosphine | 2.0 – 5.0 mol% | Moderate | 70 – 90 °C | 80 – 88% | Good (92:8) |
| XPhos Pd G3 [4] | Dialkylbiaryl Phosphine | 0.1 – 1.0 mol% | Excellent | 25 – 60 °C | > 95% | Excellent (>98:2) |
| PEPPSI-IPr [6] | N-Heterocyclic Carbene | 0.5 – 2.0 mol% | Excellent | 25 – 60 °C | > 90% | Excellent (>99:1) |
Data Insights:
-
Catalyst Loading: XPhos Pd G3 and PEPPSI-IPr operate efficiently at sub-1 mol% (often pushing into the ppm range for optimized process scale-up)[2].
-
Stereochemical Fidelity: For complex natural product synthesis (e.g., inthomycins), PEPPSI-IPr is the superior choice due to its near-perfect preservation of the vinyl bromide's double-bond geometry during the catalytic cycle[6].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating workflow for benchmarking these catalysts. By running these reactions in parallel, researchers can empirically verify the causality of ligand design on reaction kinetics.
Standardized Suzuki-Miyaura Protocol for Vinyl Bromides
Materials:
-
(Z) -Vinyl bromide (1.0 equiv, 0.5 mmol)
-
Arylboronic acid (1.2 equiv, 0.6 mmol)
-
Base: K₃PO₄ (2.0 equiv, 1.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)[7]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR XPhos Pd G3 (0.5 mol%)
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, K₃PO₄, and the selected solid Pd catalyst.
-
Atmospheric Control: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon (repeat 3 times). Note: While XPhos Pd G3 is bench-stable, standardizing the inert atmosphere ensures the baseline Pd(PPh₃)₄ does not prematurely oxidize.
-
Liquid Addition: Add the (Z) -vinyl bromide via a gas-tight syringe. Introduce the degassed Dioxane/H₂O solvent mixture.
-
Thermal Activation: Place the reaction vessel in a pre-heated oil block at 60 °C.
-
Kinetic Monitoring (The Validation Step): At t=15,30,60, and 120 minutes, extract a 20 μ L aliquot via syringe. Quench the aliquot in 0.5 mL of acetonitrile, filter through a short pad of Celite, and analyze via LC-MS or GC-MS.
-
Data Interpretation: Plot the conversion of the vinyl bromide over time. You will observe that the XPhos Pd G3 reaction reaches >90% conversion within 30 minutes, whereas the Pd(PPh₃)₄ reaction will exhibit a prolonged induction period and plateau at lower conversions due to catalyst deactivation.
Fig 2: Self-validating experimental workflow for benchmarking Pd catalysts.
Conclusion & Selection Matrix
While Pd(PPh₃)₄ remains a historically significant reagent, it is largely obsolete for modern, high-efficiency vinyl bromide couplings.
-
Choose XPhos Pd G3 for general-purpose, rapid C–C bond formation at low catalyst loadings, particularly when steric hindrance is a factor[4].
-
Choose PEPPSI-IPr when stereochemical fidelity ( Z/E retention) of the vinyl bromide is the absolute highest priority in complex molecule synthesis[6].
-
Choose PdCl₂(dppf) when scaling up reactions where cost-efficiency balances the need for moderate reactivity and stability[7].
References
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- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGziZCFMHTBhyLd8rnwycoxZIXmrsQU_YzImMSBiozFbLS04MvOuWd5fwjxjeKdUWHQO2Q1Ba_7WkaD15yAY_HyLaP38x17RrwvbZN-EKckj5-cdvfAShp5sSSkcQSN__Y0vmrsN2N1AdVhkce3mP8LU-ae20Zwqaot9E_Y8RNX3agJd5L_LcQJRMm46QluSpdqCWEkfiqfWp6FZw00lQtm8rwZpgjFCo-ledXapBJcCe3TfintbCGg5CUrWCyigVMDaCNuWY2r3vZj5ZHU]
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Sources
- 1. icmpp.ro [icmpp.ro]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
